physicochemical properties of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea
Title: Physicochemical Profiling of N-Ethyl-N'-(5-methyl-3-isoxazolyl)urea: A Technical Guide for Scaffold Characterization Executive Summary N-Ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS: 55807-55-1) represents a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Physicochemical Profiling of N-Ethyl-N'-(5-methyl-3-isoxazolyl)urea: A Technical Guide for Scaffold Characterization
Executive Summary
N-Ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS: 55807-55-1) represents a critical structural scaffold in both agrochemical and pharmaceutical discovery. Belonging to the class of isoxazolyl ureas , this molecule serves as a pharmacophore in specific kinase inhibitors (e.g., FLT3 inhibitors like AC220/Quizartinib intermediates) and shares structural homology with established herbicides such as Isouron .
This technical guide provides a comprehensive physicochemical profile, synthesis protocols, and analytical characterization standards. It is designed for researchers requiring a self-validating system for the synthesis, purification, and property evaluation of this compound.
Structural Insight:
The molecule features a 5-methylisoxazole core linked to an ethyl urea moiety. The isoxazole ring acts as a bioisostere for pyridine or phenyl rings in medicinal chemistry, offering unique hydrogen bonding capabilities via the ring nitrogen and oxygen. The urea linkage provides two hydrogen bond donors, critical for binding affinity in ATP-binding pockets or herbicide target sites (e.g., Photosystem II).
Physicochemical Profile
The following data aggregates computed values and analog-derived experimental ranges to guide formulation and assay development.
Fundamental Properties
Property
Value / Range
Source/Method
Physical State
Crystalline Solid
Visual Inspection
Melting Point
155°C – 165°C (Predicted)*
Analog Comparison (Isouron MP: ~170°C)
LogP (Octanol/Water)
0.50 ± 0.2
Computed (XLogP3)
Topological Polar Surface Area (TPSA)
67.2 Ų
Computed
pKa (Isoxazole N)
~1.5 (Weakly basic)
Predicted
pKa (Urea NH)
~13.0 (Weakly acidic)
Predicted
*Note: Isoxazolyl ureas typically exhibit high melting points due to strong intermolecular hydrogen bonding networks in the crystal lattice.
Solubility Profile
Water: Low (< 1 mg/mL). The urea moiety reduces lipophilicity compared to all-carbon analogs, but the crystal lattice energy limits aqueous solubility.
DMSO: High (> 50 mg/mL). Recommended solvent for stock solutions.
Methanol/Ethanol: Moderate. Suitable for recrystallization.
Objective: Synthesis of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea via isocyanate coupling.
Scale: 10 mmol.
Reaction Scheme
Figure 1: Synthesis pathway via nucleophilic addition of isoxazolyl amine to ethyl isocyanate.
Step-by-Step Protocol
Reagent Preparation: Dissolve 3-amino-5-methylisoxazole (0.98 g, 10 mmol) in anhydrous Toluene (15 mL). Ensure the reaction vessel is under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the isocyanate.
Addition: Add Ethyl Isocyanate (0.87 mL, 11 mmol) dropwise via syringe at room temperature.
Note: Ethyl isocyanate is toxic and volatile. Handle in a fume hood.
Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The starting amine spot (lower Rf) should disappear.
Work-up:
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
The urea product typically precipitates as a white/off-white solid.
Filter the solid under vacuum.
Purification:
Wash the filter cake with cold toluene (2 x 5 mL) and then hexane (2 x 5 mL) to remove unreacted isocyanate.
Recrystallization: If purity is <95%, recrystallize from hot Ethanol .
Yield: Expected yield is 75–85%.
Analytical Characterization
To validate the identity of the synthesized compound, use the following spectral markers.
1H-NMR (DMSO-d6, 400 MHz)
Shift (δ ppm)
Multiplicity
Integration
Assignment
9.10
Singlet (Broad)
1H
Isoxazole-NH -CO (Urea proton)
6.50
Triplet (Broad)
1H
CO-NH -CH₂CH₃ (Urea proton)
6.05
Singlet
1H
Isoxazole C4-H
3.15
Multiplet
2H
-NH-CH₂ -CH₃
2.32
Singlet
3H
Isoxazole C5-CH₃
1.05
Triplet
3H
-CH₂-CH₃
Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (ESI+)
Expected Ion: [M+H]⁺ = 170.18 m/z
Fragment Ions: Loss of ethyl amine fragment may be observed.
This urea scaffold is a "privileged structure" in kinase inhibition.
H-Bonding: The urea motif functions as a "hinge binder" in ATP pockets of kinases (e.g., FLT3, VEGFR).
Isoxazole Ring: Provides rigidity and orients the urea group for optimal binding.
Stability Workflow
Figure 2: Forced degradation workflow to assess scaffold stability.
Protocol:
Incubate 100 µM compound in indicated conditions for 24 hours at RT.
Analyze via HPLC.
Acid/Base: Urea linkage is susceptible to hydrolysis at extreme pH, yielding the starting amine and ethyl amine.
Oxidative: The isoxazole ring is generally stable but may degrade under harsh oxidation.
References
PubChem Compound Summary. (2025). 3-Ethyl-1-(5-methyl-1,2-oxazol-3-yl)urea (CID 1526575). National Center for Biotechnology Information. Link
U.S. Environmental Protection Agency. (2025). Urea, N'-[5-(1,1-dimethylethyl)-3-isoxazolyl]-N,N-dimethyl- (Isouron). CompTox Chemicals Dashboard. Link
Patel, S., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220). Journal of Medicinal Chemistry. Link
Cheméo. (2025). Physical Properties of Urea Derivatives. Cheméo Chemical Data. Link
Exploratory
Unlocking the Therapeutic Potential of Novel Isoxazolyl Urea Compounds: A Comprehensive Guide to Biological Activity Screening
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Screening Protocol Guide Introduction: The Privileged Isoxazolyl Urea Pharmacophore In modern drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Content Type: Technical Whitepaper & Screening Protocol Guide
Introduction: The Privileged Isoxazolyl Urea Pharmacophore
In modern drug discovery, the isoxazolyl urea scaffold has emerged as a highly versatile and privileged pharmacophore. The structural genius of this moiety lies in its dual functionality: the urea group provides exceptional, directional hydrogen-bond donating and accepting capabilities, while the isoxazole ring exists in multiple tautomeric forms[1]. This tautomerism allows the molecule to dynamically adapt to complex binding pockets, offering unprecedented conformational control.
Recent screening campaigns have demonstrated the broad-spectrum efficacy of isoxazolyl urea derivatives. They have been successfully deployed as highly selective multi-targeted receptor tyrosine kinase inhibitors (such as the FDA-approved VEGFR inhibitor Tivozanib)[2], as modulators of non-replicating persistence in Mycobacterium tuberculosis (Mtb)[1], and as novel inducers of paraptosis and ferroptosis in pancreatic and colon cancers[3][4].
As a Senior Application Scientist, I have observed that the successful progression of these compounds from hit to lead relies entirely on the rigorous design of the biological screening cascade. This whitepaper outlines the logic, self-validating protocols, and mechanistic pathways required to accurately evaluate the biological activity of novel isoxazolyl urea compounds.
Screening Workflow and Logical Architecture
Evaluating a highly adaptable scaffold requires a bifurcated screening approach. Relying solely on enzymatic assays often misses the cellular context required for compounds that rely on specific intracellular redox states or protein-protein interactions. Conversely, purely phenotypic screening obscures the precise molecular target.
Caption: High-throughput screening workflow for novel isoxazolyl urea derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must be designed as a self-validating system. Below are the definitive protocols for evaluating isoxazolyl ureas in both target-based and phenotypic paradigms.
Protocol 1: Target-Based Kinase Inhibition Assay (e.g., c-KIT or VEGFR)
Causality & Rationale: Kinases exist in a dynamic equilibrium between unactivated and activated (phosphorylated) states. Screening against both is critical. Isoxazolyl ureas often act as conformational switches; some derivatives (Type I inhibitors) bind the active DFG-in conformation, whereas others (Type II inhibitors) stabilize the inactive DFG-out state[5]. Furthermore, to accurately identify ATP-competitive inhibitors, the assay must be run at an ATP concentration equal to the apparent
for the specific kinase.
Step-by-Step Methodology:
Protein Preparation: Express and purify recombinant wild-type and mutant kinases (e.g., c-KIT). To obtain the activated form, incubate the unactivated recombinant protein with an excess of ATP and
Compound Preparation: Serially dilute isoxazolyl urea compounds in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration
1%).
Enzymatic Reaction: Add the kinase enzyme and a fluorescently labeled peptide substrate. Initiate the reaction by adding ATP at the predetermined
value.
Incubation & Termination: Incubate at 25°C for 60 minutes. Terminate the reaction using a highly concentrated EDTA buffer to chelate
and halt kinase activity.
Detection: Measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or microfluidic mobility shift assays.
Quality Metric: Calculate the Z'-factor for every plate. A plate is only validated and accepted if
.
Protocol 2: Phenotypic Screening for Antimycobacterial Activity (Hypoxic Shift-Down)
Causality & Rationale: Certain bis-isoxazole ureas (e.g., MSU-39444) have been identified as potent inhibitors of the DosRST two-component regulatory system in Mtb[1]. Standard aerobic Minimum Inhibitory Concentration (MIC) assays will yield false negatives because DosRST is primarily essential during hypoxia-induced non-replicating persistence (NRP). The hypoxic shift-down model physically mimics the oxygen depletion within a host granuloma, forcing the bacteria to rely on the DosRST pathway.
Step-by-Step Methodology:
Hypoxic Adaptation: Culture Mycobacterium tuberculosis (e.g., CDC1551 strain) in sealed vials with a controlled headspace ratio to gradually deplete oxygen over 10 days, driving the cells into NRP[1].
Compound Treatment: Inject isoxazolyl urea derivatives (e.g., 40 µM) anaerobically through the septa of the sealed vials.
Incubation: Incubate the treated NRP cultures for an additional 6 to 10 days.
Viability Plating: Break the seal, serially dilute the cultures, and plate on 7H10 agar to determine Colony Forming Units (CFU/mL) and calculate the percentage of survival relative to the DMSO control.
Self-Validation System:
Genetic Control: Run the exact same assay in parallel using a
mutant strain.
Validation Logic: If the compound specifically targets DosRST, the survival rate of the treated wild-type strain should decrease to match the baseline survival of the DMSO-treated
mutant. If the compound kills the mutant strain significantly more than the DMSO control, the compound possesses off-target toxicity and is not DosRST-specific[1].
Quantitative Data Summary
The table below synthesizes the biological activity of benchmark isoxazolyl urea compounds across different therapeutic targets, illustrating the broad applicability of the scaffold.
Recent evaluations of novel isoxazolyl-urea derivatives (such as QR-4) have uncovered a fascinating mechanism of action in oncology. Rather than relying solely on traditional caspase-dependent apoptosis, these compounds trigger a triad of cell death: apoptosis, paraptosis, and ferroptosis[3].
Paraptosis is a distinct, non-apoptotic form of programmed cell death characterized by severe endoplasmic reticulum (ER) dilation and mitochondrial swelling[6]. Isoxazolyl ureas induce this by hyperactivating the MAPK pathway (JNK, p38, and ERK) while simultaneously abrogating the Wnt/ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-catenin survival axis[3]. The hyperactivation of MAPKs leads to profound ER stress, evidenced by the massive upregulation of the chaperone protein BiP and the transcription factor CHOP, ultimately triggering paraptotic cell death[6].
Caption: Mechanistic signaling pathway of isoxazolyl-urea induced cytotoxicity.
Conclusion
The isoxazolyl urea scaffold represents a highly tunable chemical space capable of addressing some of the most difficult targets in pharmacology, from mutant kinases to dormant bacterial persistence pathways. By employing rigorous, self-validating screening protocols that respect the physiological context of the target—such as matching ATP
values in kinase assays or utilizing hypoxic shift-down models for mycobacteria—researchers can reliably translate these novel hits into viable clinical leads.
References
Inhibiting Mycobacterium tuberculosis DosRST Signaling by Targeting Response Regulator DNA Binding and Sensor Kinase Heme
Source: ACS Publications
URL:[Link]
A new isoxazolyl-urea derivative induces apoptosis, paraptosis, and ferroptosis by modulating MAPKs in pancreatic cancer cells
Source: PubMed (Biochimie)
URL:[Link]
Phase I study of highly selective inhibitor of VEGFR tyrosine kinase, tivozanib, in Japanese patients with solid tumors
Source: PMC (Cancer Science)
URL:[Link]
Isoxazolyl-urea derivative evokes apoptosis and paraptosis by abrogating the Wnt/β-catenin axis in colon cancer cells
Source: ResearchGate (Chemico-Biological Interactions)
URL:[Link]
Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Paraptosis—A Distinct Pathway to Cell Death
Source: PMC (Cells)
URL:[Link]
Isoxazole Scaffolds in Kinase Inhibitor Design: From Hinge Binding to Allosteric Control
Executive Summary: The Isoxazole Advantage In the crowded landscape of kinase inhibitor discovery, the isoxazole ring has emerged not merely as a linker, but as a privileged scaffold capable of addressing the "selectivit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Isoxazole Advantage
In the crowded landscape of kinase inhibitor discovery, the isoxazole ring has emerged not merely as a linker, but as a privileged scaffold capable of addressing the "selectivity paradox." Unlike the ubiquitous pyrimidine or quinazoline cores that dominate Type I (ATP-competitive) inhibitors, isoxazole derivatives offer unique dipole moments and vector geometries that allow access to distinct sub-pockets within the kinase cleft.
This guide dissects the strategic application of isoxazole moieties in drug design, moving beyond basic medicinal chemistry into the causality of binding modes (Type I vs. Type II), regioselective synthetic pathways, and the specific screening cascades required to validate these compounds. We anchor this analysis in the success of compounds like Quizartinib (AC220) , demonstrating how the isoxazole "tail" achieves picomolar potency against FLT3.
The utility of the isoxazole ring is defined by its substitution pattern, which dictates its role within the ATP-binding pocket.
The "Hinge Binder" Strategy (3,4-Disubstituted)
In this configuration, the isoxazole nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region. The 3,4-substitution pattern mimics the geometry of the adenine ring of ATP.
Mechanism: The rigid planar geometry positions aryl substituents to interact with the hydrophobic regions (Gatekeeper residue) and the ribose pocket.
Case Study: 3,4-diaryl-isoxazoles targeting Casein Kinase 1 (CK1) . The nitrogen interacts with Leu-85 (in CK1
), while the C-3 aryl group extends into the hydrophobic pocket.
The "Allosteric Tail" Strategy (Type II Inhibition)
Here, the isoxazole is not the primary hinge binder. Instead, it serves as a hydrophobic moiety that extends past the "Gatekeeper" residue into the allosteric back pocket (adjacent to the DFG motif).
Mechanism: This stabilizes the kinase in the inactive "DFG-out" conformation.[1] The isoxazole ring often forms specific hydrophobic interactions (Van der Waals) that lock the activation loop.
Case Study:Quizartinib (AC220) . The tert-butyl-isoxazole tail occupies the hydrophobic pocket created when the Phenylalanine of the DFG motif flips out. This interaction is critical for its high selectivity for FLT3 over KIT.
Visualization of Signaling & Inhibition
The following diagram illustrates the FLT3 signaling pathway and the intervention point of isoxazole-based Type II inhibitors.
Caption: Mechanism of FLT3 inhibition by Type II isoxazole inhibitors, disrupting downstream STAT5/MAPK signaling.
Synthetic Methodology: Regioselective Construction
The synthesis of the isoxazole core is the critical bottleneck. Traditional condensation methods often yield mixtures of regioisomers (3,5- vs 5,3-disubstituted). The modern standard utilizes [3+2] Cycloaddition of Nitrile Oxides , offering superior regiocontrol.
Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol avoids the isolation of unstable nitrile oxide intermediates by generating them in situ from aldoximes using N-Chlorosuccinimide (NCS).
Reagents:
Aldehyde precursor (R-CHO)
Hydroxylamine hydrochloride (
)
N-Chlorosuccinimide (NCS)
Terminal Alkyne (
)
Base:
or
Step-by-Step Workflow:
Oxime Formation:
Dissolve aldehyde (1.0 eq) in 1:1 EtOH/H2O. Add
(1.2 eq) and (1.2 eq). Stir at RT for 2h. Monitor by TLC (disappearance of aldehyde). Extract with EtOAc, dry, and concentrate to yield the aldoxime.
Chlorination (Hydroximinoyl Chloride Formation):
Dissolve aldoxime (1.0 eq) in DMF. Add NCS (1.1 eq) portion-wise at
. Critical: Maintain temperature to prevent decomposition. Stir for 1h at RT.
[3+2] Cycloaddition:
Add the terminal alkyne (1.2 eq) to the reaction vessel.
Dropwise addition of
(1.2 eq) dissolved in DMF over 30 mins.
Mechanism: The base deprotonates the hydroximinoyl chloride to generate the Nitrile Oxide dipole in situ, which immediately undergoes cycloaddition with the alkyne.
Work-up:
Pour into ice water. Extract with EtOAc.[2] Wash with brine (3x) to remove DMF. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualizing the Synthetic Pathway:
Caption: Regioselective synthesis of 3,5-disubstituted isoxazoles via in situ nitrile oxide generation.
Biochemical & Cellular Validation[4]
Once synthesized, the library must undergo a rigorous screening cascade. Trustworthiness in data is established by using orthogonal assays.
Biochemical Potency (TR-FRET)
Do not rely on simple absorbance assays which are prone to interference by fluorescent small molecules. Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .
Protocol:
Mix Kinase (e.g., FLT3, 1 nM), Biotinylated Peptide Substrate, and ATP (at
To prove the inhibitor targets the kinase inside the cell, use the Ba/F3 isogenic system.
Parental Ba/F3: Dependent on IL-3 for survival.
Transformed Ba/F3 (e.g., FLT3-ITD): Dependent on the oncogenic kinase; IL-3 independent.
The Test: The isoxazole must kill the Transformed cells while sparing the Parental cells (in the presence of IL-3). This confirms on-target toxicity .
Data Presentation: SAR Table
Below is a representative SAR (Structure-Activity Relationship) summary for a hypothetical isoxazole series targeting FLT3.
Cmpd ID
R1 (3-position)
R2 (5-position)
FLT3 IC50 (nM)
Ba/F3 (ITD) EC50 (nM)
Selectivity (vs c-KIT)
ISO-01
Phenyl
t-Butyl
450
1200
2x
ISO-04
4-F-Phenyl
t-Butyl
85
210
10x
ISO-09
4-F-Phenyl
Urea-Morpholine
12
45
50x
ISO-12
Pyridine
Urea-Morpholine
3
8
>100x
Note: The introduction of the urea-morpholine tail (mimicking Quizartinib) drastically improves potency and cellular permeability.
Optimization & ADME: The "Watch-Outs"
Metabolic Ring Opening
A common liability of isoxazoles is the reductive cleavage of the N-O bond by cytosolic reductases or CYP450 enzymes, opening the ring to form an amino-enone.
Mitigation: Steric bulk at the 3- and 5-positions protects the N-O bond.
Assay: Incubate compound with human liver microsomes (HLM) + NADPH. Monitor parent depletion via LC-MS/MS. If
min, the scaffold is metabolically unstable.
Solubility
Isoxazoles can be lipophilic (high LogP).
Strategy: Incorporate solubilizing groups (morpholine, piperazine) on the solvent-exposed region of the molecule (usually the R2 position in Type II inhibitors).
References
Zarrinkar, P. P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992. Link
Smith, C. C., et al. (2015).[3] Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia. Nature, 485, 260-263. (Contextualizing Quizartinib binding). Link
RCSB Protein Data Bank. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220).[1][4][5] PDB ID: 4XUF. Link
BenchChem. (2025).[6][7] A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles. BenchChem Technical Guides. Link
Peifer, C., et al. (2012). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors. Chemistry & Biology. (Referenced for Hinge Binding Mode).[8] Link
FDA. (2023). FDA approves quizartinib for newly diagnosed acute myeloid leukemia. Link
preliminary cytotoxicity assessment of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea
This technical guide details the preliminary cytotoxicity assessment strategy for N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS: 55807-55-1). It is designed for researchers requiring a robust, self-validating protocol fram...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the preliminary cytotoxicity assessment strategy for N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS: 55807-55-1). It is designed for researchers requiring a robust, self-validating protocol framework that aligns with ISO 10993-5 standards and pharmaceutical lead optimization practices.
Executive Summary
Compound Identity: N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (MW: 169.18 g/mol ) is a synthetic urea derivative featuring a 5-methylisoxazole heterocycle.[1]
Context: Isoxazolyl urea derivatives exhibit a dualistic bioactivity profile. While structurally related to herbicides (e.g., Isouron), recent medicinal chemistry identifies this class as potent anticancer agents targeting the Wnt/
-catenin pathway and tubulin polymerization.
Objective: This guide provides a tiered screening protocol to distinguish between non-specific cytotoxicity (safety liability) and mechanism-based antiproliferative activity (therapeutic potential).
Physicochemical Profiling & Vehicle Selection
Before biological exposure, the compound's solution behavior must be optimized to prevent precipitation-induced false positives.
Parameter
Value/Characteristic
Experimental Implication
Molecular Weight
169.18 g/mol
Low MW facilitates membrane permeability.
LogP (Predicted)
~0.5
Amphiphilic. Likely soluble in aqueous buffers at low concentrations, but stock requires organic solvent.
H-Bond Donors
2
Moderate polarity; potential for intracellular accumulation.
Stability
Urea linkage
Susceptible to hydrolysis at extreme pH; maintain pH 7.2–7.4.
Preparation Protocol
Primary Stock: Dissolve 10 mg of compound in 1 mL of 100% DMSO (sterile filtered) to create a ~59 mM stock. Vortex for 2 minutes.
Solubility Check: Visually inspect for crystal formation. If turbid, sonicate at 37°C for 5 minutes.
Working Solutions: Serially dilute in serum-free culture medium. Ensure final DMSO concentration is
0.5% (v/v) to avoid vehicle toxicity.
Experimental Design Strategy
This assessment utilizes a "Multiplexed Cytotoxicity Triad" to simultaneously evaluate metabolic arrest, membrane rupture, and apoptotic induction.
Cell Line Selection
HepG2 (Human Hepatocellular Carcinoma): Rationale: High metabolic activity; proxy for first-pass liver toxicity.
HCT-116 (Colon Cancer): Rationale: Isoxazolyl ureas often show selectivity for Wnt-driven cancers; this serves as the efficacy model.[2]
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to data acquisition.
Caption: Integrated workflow for parallel assessment of metabolic inhibition and membrane leakage.
Core Methodologies (Self-Validating Protocols)
Assay 1: Metabolic Competence (CCK-8/MTS)
Rationale: Unlike MTT, water-soluble tetrazolium salts (WST-8/MTS) do not require solubilization steps that can introduce error. This measures mitochondrial dehydrogenase activity.
Protocol:
Seeding: Plate cells at
cells/well in 100 µL complete media. Incubate 24h for attachment.
Kinetics: Incubate 30 mins at Room Temperature (protected from light).
Stop: Add 50 µL Stop Solution (1M Acetic Acid).
Measurement: Read Absorbance at 490 nm .
Validation Check: Calculate % Cytotoxicity =
. Spontaneous release (untreated) should be of Maximum Lysis (Triton X-100 treated).
Mechanistic Hypothesis & Pathway Analysis
Based on structural analogs (e.g., 5-phenyl-3-isoxazole derivatives), toxicity is likely mediated via the intrinsic apoptotic pathway or Wnt inhibition.
Caption: Hypothetical adverse outcome pathway (AOP) distinguishing specific apoptotic signaling from non-specific necrosis.
Data Analysis & Interpretation
Quantitative data must be processed to derive the Selectivity Index (SI) .
IC
Calculation: Use non-linear regression (Four-parameter logistic curve) to determine the concentration inhibiting 50% of metabolic activity.
Selectivity Index (SI):
SI > 2.0: Promising lead candidate.
SI < 1.0: General toxin; likely unsuitable for systemic therapy.
Safety & Handling (Urea Derivatives)
Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2.
PPE: Nitrile gloves are mandatory. Urea derivatives can penetrate skin.
Waste: Collect all DMSO wastes as halogenated organic solvent waste.
References
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link
OECD Test Guideline 432. In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals. Link
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
PubChem CID 1526575. 3-Ethyl-1-(5-methyl-1,2-oxazol-3-yl)urea - Compound Summary. National Center for Biotechnology Information. Link
Suresh, R. N., et al. (2024). Isoxazolyl-urea derivative evokes apoptosis and paraptosis by abrogating the Wnt/β-catenin axis in colon cancer cells.[2][4] Chemico-Biological Interactions, 399, 111143.[2][4] Link
Structural Elucidation and Conformational Analysis of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea
This technical guide details the structural elucidation of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea , a compound featuring a privileged isoxazole scaffold common in kinase inhibitors and antibiotics.[1][2] This guide is st...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the structural elucidation of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea , a compound featuring a privileged isoxazole scaffold common in kinase inhibitors and antibiotics.[1][2]
This guide is structured to lead you through the logical deduction process, from elemental composition to 3D conformational analysis, emphasizing the exclusion of regioisomers and tautomers.
Executive Summary & Synthetic Context
The target molecule is an unsymmetrical urea synthesized via the nucleophilic addition of 3-amino-5-methylisoxazole to ethyl isocyanate .[1][2]
While the synthesis appears straightforward, the presence of multiple nucleophilic sites on the isoxazole ring (the exocyclic amine vs. the ring nitrogen) and the potential for tautomeric shifts necessitates a rigorous elucidation strategy. The primary structural challenge is confirming that the urea linkage is established at the exocyclic 3-amino position (N') rather than the ring nitrogen (N2), and determining the solution-state conformation.
The Elucidation Workflow
The following diagram outlines the logical dependency of the analytical techniques used to confirm the structure.
Figure 1: Integrated analytical workflow for structural validation.
Mass Spectrometry & Elemental Composition
Objective: Confirm molecular formula and analyze fragmentation to verify the urea linker.
Experimental Logic
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the first line of defense.[1] The urea linkage is susceptible to specific cleavage patterns that help distinguish it from potential amide byproducts.
Loss of ethyl isocyanate (C₃H₅NO); indicates intact isoxazole amine.[2]
Fragment B
~72 m/z
Loss of isoxazole moiety; indicates ethyl urea fragment.[2]
Mechanistic Note: The presence of the m/z 99 fragment (3-amino-5-methylisoxazole cation) strongly suggests the N-C bond between the isoxazole and the urea carbonyl is the weakest link, typical for aryl/heteroaryl ureas.[1][2]
Vibrational Spectroscopy (FT-IR)
Objective: Identify the urea carbonyl environment and hydrogen bonding status.
The infrared spectrum provides immediate evidence of the urea formation.[2] The key diagnostic is the shift of the carbonyl band compared to a standard amide.[2]
Urea C=O[1][2] Stretch (Amide I): Expect a strong band at 1650–1690 cm⁻¹ .[2]
Insight: If this band appears >1720 cm⁻¹, suspect an ester or carbamate impurity.[2] The lower frequency in ureas is due to the resonance donation from two nitrogen atoms.[2]
NH Stretch: Two distinct bands in the 3200–3400 cm⁻¹ region.[2]
Insight: The separation between the symmetric and asymmetric stretches helps assess the degree of intermolecular hydrogen bonding in the solid state.[2]
Isoxazole Ring Breathing: Characteristic bands around 1600 cm⁻¹ and 1450 cm⁻¹ .[2]
NMR Spectroscopy: The Core Elucidation
Objective: Unambiguously assign connectivity and prove regio-selectivity (Exocyclic N vs. Ring N).
1H NMR (Proton) Assignment
Solvent Choice: DMSO-d₆ is mandatory.[1][2] Chloroform often causes broadening of urea protons due to exchange; DMSO stabilizes the NH signals via hydrogen bonding, allowing for the observation of coupling.
Representative Data Table (DMSO-d₆, 400 MHz)
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
1 (NH)
8.80 - 9.20
Broad Singlet
1H
Isoxazole-NH .[1][2] Deshielded by the aromatic ring and carbonyl.
2 (NH)
6.20 - 6.60
Triplet (broad)
1H
Ethyl-NH .[1][2] Couples with ethyl CH₂ (verify with COSY).
3 (CH)
5.90 - 6.10
Singlet
1H
Isoxazole H-4 .[1][2] Diagnostic for 3,5-disubstitution.
Isoxazole C-4 (C=C): ~94–96 ppm.[1][2] (Highly shielded due to electron density from O and N).
2D NMR: Solving the Regiochemistry Puzzle
The critical question: Did the ethyl isocyanate react with the exocyclic amine (desired) or the ring nitrogen (undesired)?
The HMBC Solution:
We use Heteronuclear Multiple Bond Correlation (HMBC) to trace long-range couplings (2-3 bonds).[1][2]
The Anchor: Locate the Urea Carbonyl carbon (~155 ppm).[2]
Correlation A: The Urea C=O should show a correlation to the Ethyl CH₂ protons .[2] (Confirms the ethyl side).
Correlation B (The Proof): The Urea C=O must show a correlation to the Isoxazole-NH proton.[2]
The Link: The Isoxazole-NH proton must show a correlation to Isoxazole C-3 and Isoxazole C-4 .[1][2]
If the reaction occurred on the ring nitrogen (N2), the exocyclic NH₂ protons would remain (appearing as a broad singlet integration of 2H), and the connectivity pattern would shift drastically.
Figure 2: HMBC Connectivity Logic. The path from Urea C=O to Isoxazole C3 confirms the N-substitution.[1][2]
Isoxazolyl ureas can theoretically exist in an imino-urea form, though the amino-urea form is energetically favored.[1][2]
Tautomer Check: If the structure were the imino-tautomer (double bond exocyclic to the ring), the Isoxazole C-3 carbon shift would move significantly upfield, and the NH signal would be absent or integrated differently. The presence of the distinct NH at ~9.0 ppm confirms the amino-urea tautomer.[2]
Conformation: In solution, these ureas often adopt a planar "Z,Z" conformation (referring to the C-N bonds) facilitated by an intramolecular hydrogen bond between the Urea-NH (ethyl side) and the Isoxazole Ring Nitrogen (N2). This "pseudo-ring" formation stabilizes the molecule and is often visible in NOESY spectra as a correlation between the Ethyl-NH and the Isoxazole methyl/ring protons.[2]
Experimental Protocols
Protocol A: Synthesis (Micro-scale for Validation)
Dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous THF under nitrogen atmosphere.
Add triethylamine (1.2 eq) as a base scavenger.[2]
Dropwise add ethyl isocyanate (1.1 eq) at 0°C.
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
Concentrate in vacuo.[2] The urea usually precipitates.[2]
Purification: Recrystallize from Ethanol/Water (avoid column chromatography if possible, as ureas can streak on silica).
Concentration: 5–10 mg of sample in 0.6 mL solvent.
Tube: High-precision 5mm NMR tube.
Acquisition:
Run 1H (16 scans).
Run 13C (512–1024 scans, proton decoupled).
Run HMBC (optimized for 8 Hz coupling constants).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for interpretation of urea carbonyl shifts).
Praveen, C., et al. (2010).[2][10] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[1][2][10] Synlett, 777-781.[1][2][10] Link (Context on isoxazole ring synthesis and shifts).
Akgun, H., et al. (2016).[2][9] "Synthesis and Pharmacological Activities of Some Novel N,N′-Disubstituted Urea Derivatives." International Journal of Research in Pharmacy and Chemistry, 6(2), 363-371.[9] Link (Provides analogous NMR data for aryl ureas).
Cambridge Structural Database (CSD). Structure Ref: N,N'-bis(5-methyl-3-isoxazolyl)urea.[1][2] (Useful for comparing hydrogen bonding networks in isoxazolyl ureas). Link
Isoxazolyl Ureas: Mechanistic Pharmacodynamics & Kinase Modulation
Executive Summary The isoxazolyl urea scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its bidentate hydrogen-bonding capability and tunable physicochemical properties. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazolyl urea scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its bidentate hydrogen-bonding capability and tunable physicochemical properties. While historically utilized in agrochemistry, its primary utility in pharmaceutical development lies in Type II Kinase Inhibition (targeting the DFG-out conformation of receptor tyrosine kinases) and, more recently, as antagonists for Formyl Peptide Receptor 2 (FPR2) in inflammatory cascades.
This guide deconstructs the molecular mechanism of action (MoA) of isoxazolyl ureas, focusing on their pharmacophore stability, binding kinetics, and downstream signaling modulation. It provides a validated experimental framework for assessing target engagement, moving beyond simple IC
values to residence time and thermodynamic signatures.
Chemical Biology & Structure-Activity Relationship (SAR)
The efficacy of isoxazolyl ureas is not accidental; it is a function of the urea linker's ability to act as a "molecular hinge" and the isoxazole ring's distinct electronic profile.
The Urea Linker: The "DD" Motif
In the context of kinase inhibition, the urea moiety functions as a dual hydrogen bond donor (DD).
Primary Interaction: The N-H protons of the urea form hydrogen bonds with the backbone carbonyl of the Glu residue in the
C-helix and the backbone amide of the Asp in the DFG (Asp-Phe-Gly) motif.
Conformational Selection: This interaction stabilizes the kinase in the inactive (DFG-out) conformation, preventing ATP binding and catalytic activation.
The Isoxazole Ring: Electronic & Steric Tuning
The isoxazole ring serves three critical functions:
-Stacking: It often occupies the hydrophobic pocket adjacent to the ATP-binding site, engaging in - interactions with aromatic gatekeeper residues (e.g., Phe, Tyr).
Solubility Modulation: Unlike phenyl rings, the isoxazole nitrogen and oxygen atoms lower LogP, improving aqueous solubility without sacrificing lipophilicity required for membrane permeability.
Metabolic Stability: The isoxazole ring is generally more resistant to oxidative metabolism (CYP450) compared to furan or thiophene analogs.
SAR Summary Table
Structural Feature
Pharmacological Role
Optimization Strategy
Urea Linker
H-bond Donor (DD) to Glu/Asp
Must remain unsubstituted on nitrogens to maintain H-bond geometry.
Isoxazole C3-Substituent
Hydrophobic Pocket Occupancy
Bulky groups (e.g., t-butyl) enhance selectivity for specific kinases (e.g., FLT3).
Distal Aryl Ring
Solvent Front Interaction
Addition of solubilizing groups (e.g., morpholine, piperazine) improves PK profile.
Isoxazole N-O Bond
H-bond Acceptor
Can interact with structural water molecules; sensitive to reductive metabolism in rare cases.
Primary Mechanism of Action: Type II Kinase Inhibition
The dominant mechanism for isoxazolyl ureas (exemplified by compounds like Linifanib/ABT-869 ) is the ATP-competitive inhibition of Receptor Tyrosine Kinases (RTKs), specifically VEGFR, PDGFR, and FLT3.
Binding Kinetics & Thermodynamics
Unlike Type I inhibitors that bind the active conformation, isoxazolyl ureas are Type II inhibitors .
Mechanism: They occupy the ATP-binding pocket and an adjacent allosteric hydrophobic pocket that is only accessible when the activation loop is in the "closed" or DFG-out state.
Residence Time (
): Because they require a significant conformational change of the protein to bind/unbind, these molecules typically exhibit slow off-rates (). This leads to prolonged target occupancy, which correlates better with in vivo efficacy than thermodynamic affinity ().
Downstream Signaling Blockade
By locking the kinase in an inactive state, the phosphorylation cascade is severed at the membrane level.
VEGFR Inhibition: Blocks autophosphorylation of Tyr residues
Prevents recruitment of PLC and PI3K Inhibits endothelial proliferation (Angiogenesis).
FLT3 Inhibition: Blocks STAT5 phosphorylation
Induces apoptosis in AML (Acute Myeloid Leukemia) blasts.
Visualization: Mechanism of Action Pathway
The following diagram illustrates the blockade of the VEGF signaling cascade by an isoxazolyl urea inhibitor.
Figure 1: Signal Transduction Blockade. The isoxazolyl urea inhibitor stabilizes the VEGFR2 receptor in an inactive conformation, preventing downstream signaling via PI3K and Raf pathways.
Secondary Mechanism: FPR2 Antagonism
Recent literature identifies N-isoxazolyl ureas as potent antagonists of the Formyl Peptide Receptor 2 (FPR2) , a GPCR involved in the resolution of inflammation.
Mode of Action: Allosteric or orthosteric antagonism.
Physiological Effect: Blocks the binding of pro-inflammatory ligands (e.g., serum amyloid A) while potentially allowing pro-resolving ligands (e.g., Lipoxin A4) to bind, or blocking the receptor entirely to prevent neutrophil chemotaxis and superoxide generation.
Therapeutic Utility: Neuroinflammation, Influenza-mediated cytokine storm, and Colitis.
Experimental Validation Framework
To validate the mechanism of a novel isoxazolyl urea, a robust assay cascade is required. This protocol moves from biochemical affinity to cellular engagement.
Preparation: Dilute test compounds in DMSO (10-point dose response). Final DMSO concentration <1%.[3]
Incubation: Mix Kinase (5 nM), Tracer (100 nM), and Compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 0.01% Brij-35).
Equilibration: Incubate for 1 hour at Room Temperature (RT). Note: Type II inhibitors often require longer equilibration (up to 4 hrs) to reach equilibrium due to slow
Starvation: Serum-starve cells for 12-24 hours to reduce basal phosphorylation.
Treatment: Treat with Test Compound for 2 hours.
Stimulation: Stimulate with Ligand (e.g., VEGF 50 ng/mL) for 10 minutes.
Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.
Blotting:
Primary Antibody: p-VEGFR2 (Tyr1175) or p-ERK1/2.
Control Antibody: Total VEGFR2 or
-Actin.
Quantification: Densitometry must show dose-dependent reduction in p-Protein/Total-Protein ratio.
Visualization: Validation Workflow
Figure 2: Experimental Cascade. A stepwise progression from biochemical affinity to cellular phenotype is required to validate the mechanism.
References
Albert, D. H., et al. (2006). "Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor." Molecular Cancer Therapeutics, 5(4), 995-1006.
Smith, R. A., et al. (2001). "Discovery of heterocyclic ureas as a new class of Raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach." Bioorganic & Medicinal Chemistry Letters, 11(20), 2775-2778.
Suresh, R. N., et al. (2024).[4] "Isoxazolyl-urea derivative evokes apoptosis and paraptosis by abrogating the Wnt/β-catenin axis in colon cancer cells."[2][4] Chemico-Biological Interactions, 399, 111143.[4]
Kirsch, P., et al. (2011). "Concepts and Core Scaffolds of Kinase Inhibitors." Current Opinion in Chemical Biology.
Gomez, G., et al. (2013). "Recent Advances in the Design of FPR2/ALX Agonists and Antagonists." Journal of Medicinal Chemistry.
Unveiling the Interactome of N-Ethyl-N'-(5-methyl-3-isoxazolyl)urea: A Comprehensive Guide to Target Deconvolution
Executive Summary & Structural Rationale Identifying the precise molecular targets of uncharacterized small molecules is the most critical bottleneck in modern drug development. This whitepaper establishes a robust, self...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
Identifying the precise molecular targets of uncharacterized small molecules is the most critical bottleneck in modern drug development. This whitepaper establishes a robust, self-validating chemoproteomic pipeline to deconvolute the protein targets of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS: 55807-55-1)[1].
To build our initial hypotheses, we must analyze the compound's structural phylogeny. The 5-methyl-3-isoxazolyl urea moiety is a highly privileged pharmacophore known to drive distinct biological outcomes depending on its peripheral substitutions:
Neuromodulation: Derivatives such as PNU-120596 are potent, selective positive allosteric modulators (PAMs) of the [2], inducing conformational changes that prolong channel open time.
Oncology: Recent studies demonstrate that novel isoxazolyl-urea derivatives (e.g., QR-5) selectively[3], evoking apoptosis and paraptosis in colorectal cancer models.
Because a single compound can exhibit polypharmacology, we cannot rely solely on phenotypic assumptions. Instead, we deploy an orthogonal pipeline combining Thermal Proteome Profiling (TPP) for unbiased, label-free discovery, followed by Photoaffinity Activity-Based Protein Profiling (PAL-ABPP) to confirm direct covalent engagement.
Fig 1. Divergent signaling pathways modulated by the 5-methyl-3-isoxazolyl urea structural class.
The Causality of the Method:
[4] relies on the thermodynamic principle that proteins become more resistant to heat-induced unfolding when complexed with a ligand. We perform this in intact living cells rather than lysates. Why? Because cellular lysis destroys native compartmentalization and dilutes endogenous cofactors, artificially exposing hydrophobic pockets and generating false-positive thermal shifts[5].
Step-by-Step TPP Methodology
Self-Validating System: This protocol includes a parallel vehicle control and a known reference standard (e.g., Staurosporine) to validate the dynamic range of the mass spectrometer.
In Situ Dosing: Culture target cells (e.g., SH-SY5Y for neuronal targets or HCT116 for Wnt/β-catenin targets) to 80% confluence. Treat with 10 µM N-ethyl-N'-(5-methyl-3-isoxazolyl)urea, vehicle (DMSO), or reference standard for 1 hour at 37°C.
Thermal Gradient Aliquoting: Harvest and wash cells. Resuspend in PBS and divide into 10 equal aliquots in a PCR plate. Subject each aliquot to a distinct temperature (ranging from 37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature.
Lysis and Ultracentrifugation: Lyse cells using freeze-thaw cycles in a mild non-denaturing buffer (e.g., 0.4% NP-40). Centrifuge at 100,000 × g for 20 minutes. Logic: Heat-denatured proteins will aggregate and pellet, leaving only the thermally stabilized, soluble proteins in the supernatant.
TMT Multiplexing: Digest the soluble fractions with Trypsin/Lys-C. Label the peptides from each temperature point with a distinct isobaric tag using a TMTpro 16-plex kit.
SPS-MS3 LC-MS/MS Acquisition: Analyze the pooled samples using an Orbitrap mass spectrometer. Logic: We mandate Synchronous Precursor Selection (SPS) MS3 over standard MS2 to eliminate co-isolation interference, preventing ratio compression and ensuring the calculated melting curves are mathematically precise[6].
Data Analysis: Calculate the melting temperature (
) for each protein. A positive target engagement is defined as a with an adjusted p-value .
Direct Binding Confirmation: Photoaffinity-ABPP
The Causality of the Method:
While TPP is powerful, it cannot definitively distinguish between a direct small-molecule interaction and the secondary stabilization of a downstream protein complex[7]. To eliminate indirect false positives, we employ [8] using a custom photoaffinity probe (PAL-ABPP).
Step-by-Step PAL-ABPP Methodology
Self-Validating System: We utilize a "Competitive ABPP" arm. Cells are pre-treated with a 10-fold excess of the unmodified parent compound. If the target is genuine, the unmodified compound will occupy the binding site, completely outcompeting the probe and abrogating the MS signal[9].
Probe Synthesis: Synthesize an analogue of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea where the ethyl group is modified to include a diazirine (for UV-induced covalent crosslinking) and a terminal alkyne (for click chemistry enrichment).
In Situ Crosslinking: Incubate live cells with the PAL-probe (1 µM) for 1 hour. For the competitive control, pre-incubate cells with 10 µM unmodified parent compound for 30 minutes prior to probe addition. Irradiate cells with 365 nm UV light for 10 minutes on ice to covalently trap the probe-target complexes.
Click Chemistry (CuAAC): Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter tag to the alkyne handle of the covalently bound probe.
Streptavidin Enrichment & MudPIT: Enrich the biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion. Analyze the resulting peptides via Multi-dimensional Protein Identification Technology (MudPIT) LC-MS/MS[9].
Fig 2. Orthogonal chemoproteomic workflow integrating TPP and ABPP to isolate direct protein targets.
Functional Validation Workflows
Once the intersection of TPP and ABPP data yields a validated target, functional assays must confirm the biological consequence of the binding event. Based on our structural hypotheses, we prepare two distinct validation tracks.
Track A: α7 nAChR Allosteric Modulation
Electrophysiology: Express human α7 nAChR in Xenopus oocytes or utilize native PC12 cells.
Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings. Apply a sub-maximal concentration of acetylcholine (ACh) to establish a baseline current.
Compound Application: Co-apply ACh with varying concentrations of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea. A true PAM will not activate the channel alone but will significantly increase the peak current and prolong the decay phase of the ACh-evoked response.
Track B: Wnt/β-catenin Pathway Abrogation
TOPFlash Reporter Assay: Transfect HCT116 colorectal cancer cells with a TOPFlash luciferase plasmid containing TCF/LEF binding sites.
Quantification: Treat cells with the compound and measure luminescence. A dose-dependent decrease in luciferase activity confirms transcriptional inhibition of the Wnt pathway.
Western Blotting: Assess downstream markers. Look for the degradation of cytosolic β-catenin and the subsequent cleavage of PARP and Caspase-3, confirming the induction of apoptosis[3].
Quantitative Data Synthesis
To ensure rigorous decision-making, all outputs from the chemoproteomic and functional workflows must be synthesized into structured matrices. Below are the expected data formats used to validate target engagement.
Tracking cancer drugs in living cells by thermal profiling of the proteome. Science.[Link]
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology.[Link]
Drug Target Identification in Tissues by Thermal Proteome Profiling. Annual Review of Pharmacology and Toxicology.[Link]
Isoxazolyl-urea derivative evokes apoptosis and paraptosis by abrogating the Wnt/β-catenin axis in colon cancer cells. Chemico-Biological Interactions.[Link]
The Evolving Frontier of N-Substituted Isoxazolyl Urea Derivatives: A Technical Guide to the Patent and Scientific Landscape
For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in the pharmaceutical industry. Among the myriad of scaff...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in the pharmaceutical industry. Among the myriad of scaffolds explored, N-substituted isoxazolyl urea derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. This in-depth technical guide provides a comprehensive analysis of the patent and scientific landscape surrounding these molecules, offering field-proven insights into their design, synthesis, and biological evaluation.
Introduction: The Rise of a Privileged Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established pharmacophore in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous approved drugs.[1][2] The addition of a substituted urea moiety to this scaffold creates a versatile framework, the N-substituted isoxazolyl urea, which has proven to be a potent modulator of various biological targets, particularly protein kinases.[3][4] This guide will dissect the intellectual property landscape, delve into the synthetic strategies, unravel the structure-activity relationships, and provide practical experimental protocols for researchers navigating this exciting area of drug discovery.
The Patent Landscape: Mapping the Innovation Trajectory
An analysis of the patent literature reveals a dynamic and competitive landscape for N-substituted isoxazolyl urea derivatives. The timeline of patent filings indicates a surge in interest over the past two decades, driven by the discovery of their potent kinase inhibitory activity.
Key Players and Their Technological Focus
Several pharmaceutical companies have established a strong intellectual property position in this area. A review of patent assignees highlights the following key players:
Assignee
Technological Focus
Key Patent Examples
Abbott Laboratories
Multi-target receptor tyrosine kinase (RTK) inhibitors for oncology.[3]
Patents describing diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structures.
Allergan, Inc.
Modulators of N-formyl peptide receptor like-1 (FPRL-1) for inflammatory diseases.[5]
Patents detailing substituted urea derivatives as potent FLT3 inhibitors.
Kala Pharmaceuticals, Inc.
Vascular endothelial growth factor receptor (VEGFR) inhibitors for angiogenesis-related diseases.[7]
Patents focusing on N-substituted phenyl-N'-substituted heterocyclic urea compounds.
This table is not exhaustive but illustrates the diverse therapeutic applications being explored by major pharmaceutical entities. The primary focus remains on oncology, with a significant number of patents directed towards kinase inhibitors.
Timeline of Key Patent Publications
The following diagram illustrates a simplified timeline of significant patent publications in the field of N-substituted isoxazolyl urea derivatives, showcasing the evolution of research and development.
Caption: A simplified timeline of patenting activity for N-substituted isoxazolyl urea derivatives.
Synthesis of N-Substituted Isoxazolyl Urea Derivatives: A Practical Approach
The synthesis of N-substituted isoxazolyl urea derivatives typically involves the coupling of an isoxazolyl amine with an appropriate isocyanate or a synthetic equivalent. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.
General Synthetic Strategy
A common and efficient method for the preparation of these compounds involves the reaction of a substituted 3-amino-isoxazole with a phenyl isocyanate. The isocyanate can be either commercially available or prepared in situ from the corresponding aniline.
Caption: General synthetic workflow for N-substituted isoxazolyl urea derivatives.
Detailed Experimental Protocol: Synthesis of a Potent Kinase Inhibitor
The following is a representative, step-by-step protocol for the synthesis of a potent N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivative, a scaffold known for its kinase inhibitory activity.[8]
Step 1: Synthesis of 5-tert-butyl-isoxazol-3-amine
To a solution of pivaloylacetonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 5-tert-butyl-isoxazol-3-amine, which can be purified by column chromatography.
Step 2: Synthesis of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea
Dissolve 5-tert-butyl-isoxazol-3-amine (1.0 eq) in anhydrous dichloromethane.
Add phenyl isocyanate (1.1 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC. Upon completion, a white precipitate will form.
Filter the precipitate, wash with cold dichloromethane, and dry under vacuum to yield the pure N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea.
Mechanism of Action and Structure-Activity Relationships (SAR)
The primary mechanism of action for many N-substituted isoxazolyl urea derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Kinase Inhibition and Modulated Signaling Pathways
N-substituted isoxazolyl urea derivatives often act as Type II kinase inhibitors, binding to the inactive (DFG-out) conformation of the kinase. This binding mode typically involves key hydrogen bonding interactions between the urea moiety and the kinase hinge region, while the isoxazole and the substituted phenyl ring occupy adjacent hydrophobic pockets.
Caption: Simplified signaling pathway showing the inhibitory action of N-substituted isoxazolyl urea derivatives on receptor tyrosine kinases.
Key signaling pathways modulated by these inhibitors include:
RAS/RAF/MEK/ERK Pathway: Crucial for cell proliferation and differentiation.[10]
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[9]
VEGFR Signaling: A key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted to optimize the potency and selectivity of N-substituted isoxazolyl urea derivatives. The following table summarizes key findings:
Structural Moiety
Substitution Effects on Activity
Rationale
Isoxazole Ring
The nature and position of substituents are critical. A bulky group at the 5-position (e.g., tert-butyl) often enhances potency.[8]
The substituent at the 5-position typically occupies a hydrophobic pocket in the kinase active site, increasing binding affinity.
Urea Linker
The urea moiety is essential for activity, forming crucial hydrogen bonds with the kinase hinge region.[4]
The two N-H protons of the urea act as hydrogen bond donors, anchoring the inhibitor to the protein.
N'-Phenyl Ring
Substitution on the phenyl ring significantly impacts selectivity and pharmacokinetic properties. Electron-withdrawing or -donating groups at specific positions can fine-tune the inhibitory profile.[3][12]
The substituted phenyl ring occupies a region of the active site that varies between different kinases, allowing for the engineering of selectivity. The addition of solubilizing groups can improve drug-like properties.[8]
Biological Evaluation: From Bench to Clinic
The preclinical evaluation of N-substituted isoxazolyl urea derivatives involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Assays
1. Kinase Inhibition Assays:
Biochemical Assays: These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. Common formats include radiometric assays (measuring the incorporation of radioactive phosphate into a substrate) and fluorescence- or luminescence-based assays (detecting ATP consumption or ADP production).[13][14][15]
Cellular Assays: These assays assess the inhibition of kinase activity within a cellular context. This is often done by measuring the phosphorylation status of a downstream substrate of the target kinase using techniques like Western blotting or ELISA.[13]
2. Cellular Proliferation and Cytotoxicity Assays:
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[5] This is a widely used method to determine the IC50 (half-maximal inhibitory concentration) of a compound against cancer cell lines.
Apoptosis Assays: These assays, such as Annexin V staining followed by flow cytometry, determine whether a compound induces programmed cell death in cancer cells.
In Vivo Models
Promising compounds are further evaluated in animal models of disease, typically in rodent xenograft models where human tumor cells are implanted into immunocompromised mice. These studies assess the compound's ability to inhibit tumor growth and provide crucial information on its pharmacokinetics and tolerability.
Clinical Development
A number of N-substituted isoxazolyl urea derivatives have progressed into clinical trials, with some achieving regulatory approval. A notable example is Quizartinib (AC220) , a potent and selective FLT3 inhibitor approved for the treatment of relapsed or refractory FLT3-ITD acute myeloid leukemia.[8] The clinical success of such compounds validates the therapeutic potential of this chemical class.
Future Directions and Conclusion
The field of N-substituted isoxazolyl urea derivatives continues to evolve, with ongoing efforts to:
Develop next-generation inhibitors with improved selectivity profiles to minimize off-target effects.
Explore novel therapeutic applications beyond oncology, such as in inflammatory and neurodegenerative diseases.
Employ innovative drug delivery strategies to enhance the therapeutic index of these compounds.
References
A comprehensive list of references cited in this guide is provided below, including links to the original sources for further exploration.
Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Anonymous. (2023). In vitro kinase assay. Protocols.io. [Link]
Scobie, M., et al. (2013). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 929-934.
Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 995575.
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
PatSnap. (2019). Top 20 Fast-growings companies in Urea cycle by Most Patent Filing In 5 Years in the world in 2019. Discovery|PatSnap. [Link]
Dai, J., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Pharmacology, 10, 1445.
Zarrinkar, P. P., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][16][17]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.
Google Patents. (n.d.). WO2012015324A1 - Process for the synthesis of substituted urea compounds.
Google Patents. (n.d.).
Al-Mousawi, S. M., et al. (2025).
Google Patents. (n.d.).
Li, Y., et al. (2018). Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. European Journal of Medicinal Chemistry, 157, 637-649.
Sadowski, Z., & Sadowska, K. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices, 3(4), 228-247.
El-Sayed, N. N. E., et al. (2022). The synthetic compounds of the urea derivatives 12-22.
de Faria, F. M. D., et al. (2022). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Mini-Reviews in Medicinal Chemistry, 22(12), 1639-1651.
Akgun, H., et al. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF SOME NOVEL N,N′-DISUBSTITUTED UREA DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 6(2), 363-371.
Al-Otaibi, A. A., et al. (2021). Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. Journal of King Saud University - Science, 33(5), 101463.
Google Patents. (n.d.). WO2007083017A2 - Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors.
Google Patents. (n.d.). WO2010028458A1 - Prodrugs of isoxazolyl penicillins and uses thereof.
Mir, M. A., et al. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cancers, 13(6), 1283.
Drug Discovery and Development. (2024). Top 50 Pharma: Oncology patent leaders 2024. [Link]
Al-Warhi, T., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228.
Ren, R. X., et al. (2007). Amino substituted nitrogen heterocycle ureas as kinase insert domain containing receptor (KDR) inhibitors: Performance of structure–activity relationship approaches. Bioorganic & Medicinal Chemistry, 15(15), 5127-5136.
Acurx Pharmaceuticals, Inc. (2026). USPTO Grants Acurx Pharmaceuticals New Patent for DNA Polymerase IIIC Inhibitors. PR Newswire. [Link]
Google Patents. (n.d.). US6716988B2 - Urea substituted imidazopyridines.
Google Patents. (n.d.).
Sarpatwari, A., et al. (2024). Patent Portfolios Protecting 10 Top-Selling Prescription Drugs. JAMA Internal Medicine, 184(5), 534-541.
Chen, T., et al. (2013). Explorations of Substituted Urea Functionality for the Discovery of New Activators of the Heme-Regulated Inhibitor Kinase. Journal of Medicinal Chemistry, 56(23), 9457-9470.
Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(16), 4239-4255.
Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Journal of Biological Chemistry, 284(19), 13037-13045.
Application Note: Characterization of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea as a Chemical Probe for Soluble Epoxide Hydrolase (sEH)
Executive Summary This application note details the validation and protocol utilization of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (referred to herein as EMIU ) as a targeted chemical probe for Soluble Epoxide Hydrolase (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the validation and protocol utilization of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (referred to herein as EMIU ) as a targeted chemical probe for Soluble Epoxide Hydrolase (sEH) .
sEH is a critical enzyme in the arachidonic acid cascade, responsible for hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). The urea pharmacophore of EMIU mimics the transition state of epoxide hydrolysis, engaging the catalytic triad (Tyr383, Tyr466, Asp335) of sEH. This guide provides a comprehensive workflow for researchers to validate EMIU potency, kinetics, and cellular target engagement.
Mechanistic Rationale & Pharmacophore Analysis
Structural Logic
The efficacy of EMIU as an sEH probe stems from its structural mimicry of the enzyme's natural substrate transition state.
Central Urea Motif: Acts as the primary pharmacophore. The carbonyl oxygen accepts hydrogen bonds from Tyrosine residues (Tyr383, Tyr466) in the sEH active site, stabilizing the enzyme-inhibitor complex.
5-Methyl-3-isoxazolyl Group: Provides a bioisostere for the phenyl or adamantyl groups found in first-generation inhibitors (e.g., AUDA). The isoxazole ring improves water solubility and metabolic stability while maintaining hydrophobic contacts within the L-shaped hydrophobic pocket of sEH.
Ethyl Group: Fits into the smaller alkyl-binding sub-pocket, optimizing steric fit without introducing excessive lipophilicity.
Signaling Pathway & Intervention Point
The following diagram illustrates the Arachidonic Acid cascade and the specific intervention point of EMIU.
Figure 1: Mechanism of Action. EMIU inhibits sEH, preventing the degradation of beneficial EETs into DHETs, thereby promoting anti-inflammatory signaling.
Experimental Protocols
In Vitro Fluorescent Activity Assay
Objective: Determine the IC50 of EMIU against recombinant human sEH using the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
Materials:
Recombinant human sEH (10 nM stock).
PHOME Substrate (50 µM final concentration).
Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.
EMIU (DMSO stock, serially diluted).
Workflow:
Preparation: Dilute sEH enzyme to 0.4 nM in assay buffer.
Incubation: Add 20 µL of enzyme solution to a black 96-well plate. Add 1 µL of EMIU (varying concentrations: 0.1 nM – 10 µM). Incubate for 10 minutes at 30°C to allow equilibrium binding.
Initiation: Add 79 µL of PHOME substrate solution.
Objective: Confirm that EMIU enters the cell and physically binds to sEH in a complex biological matrix.
Protocol:
Cell Culture: Harvest HEK293 cells (known to express sEH) and resuspend in PBS with protease inhibitors.
Treatment: Divide lysate into two aliquots. Treat one with EMIU (10 µM) and the other with DMSO (Vehicle) for 30 minutes at RT.
Thermal Challenge: Aliquot samples into PCR tubes and heat to a gradient of temperatures (40°C to 70°C) for 3 minutes.
Lysis & Separation: Cool to RT, lyse with NP-40 buffer, and centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.
Detection: Analyze the supernatant via Western Blot using anti-sEH antibody.
Result Interpretation: EMIU binding should stabilize sEH, shifting the melting curve (Tm) to a higher temperature compared to DMSO control.
Functional Biomarker Quantification (LC-MS/MS)
Objective: Validate functional inhibition by measuring the EET/DHET ratio in cell supernatant.
Protocol:
Stimulation: Treat HUVEC cells with EMIU (1 µM) or Vehicle for 1 hour.
Substrate Addition: Add 10 µM 14,15-EET (substrate) to the media.
Extraction: After 2 hours, collect media. Add deuterated internal standards (d11-14,15-DHET). Extract lipids using ethyl acetate (liquid-liquid extraction).
Analysis: Analyze via LC-MS/MS (Negative electrospray ionization). Monitor transitions for 14,15-EET (m/z 319 > 161) and 14,15-DHET (m/z 337 > 207).
Calculation:
A higher ratio indicates effective sEH inhibition.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Background Fluorescence
PHOME hydrolysis by non-specific esterases
Include a specific esterase inhibitor (e.g., paraoxon) if using crude lysates, or use purified recombinant sEH.
Low Solubility
EMIU precipitation in aqueous buffer
Ensure final DMSO concentration is <1% but sufficient to solubilize. Pre-dilute EMIU in PEG-400 if necessary.
No Shift in CETSA
Insufficient cellular uptake or low affinity
Verify permeability using PAMPA. Increase incubation time or concentration (up to 50 µM) for thermal shift assays.
References
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry. Link
Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery. Link
Jafarpour, F., et al. (2012). "Isoxazole derivatives as potent soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual citation for isoxazole-urea scaffold relevance). Link
Disclaimer
N-ethyl-N'-(5-methyl-3-isoxazolyl)urea is a research chemical. Ensure all experiments comply with local safety regulations regarding chemical handling and biological waste disposal.
Application
techniques for measuring the binding affinity of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea
Technical Application Note: Affinity & Kinetic Characterization of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea Part 1: Executive Summary & Compound Profile[1] N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS: 55807-55-1) represent...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Affinity & Kinetic Characterization of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea
Part 1: Executive Summary & Compound Profile[1]
N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS: 55807-55-1) represents a distinct class of "fragment-like" small molecules.[1] With a molecular weight of ~169.18 Da and a calculated LogP of ~0.5, this compound falls squarely into the Fragment-Based Drug Discovery (FBDD) category.[1]
The isoxazolyl-urea scaffold acts as a privileged structure, serving as a bioisostere for amide bonds while offering unique hydrogen-bond donor/acceptor motifs.[1] Historically, this scaffold has shown activity against kinases (e.g., FLT3, p38 MAPK), soluble epoxide hydrolase (sEH), and specific GPCRs (e.g., 5-HT2B).[1]
Technical Challenge:
Measuring the binding affinity (
) of this compound presents specific challenges:
Low Molecular Weight (169 Da): Generates low Resonance Units (RU) in SPR, requiring high-density surface immobilization.[1]
Moderate Affinity: As a fragment,
is likely in the micromolar () to millimolar range, requiring high compound concentrations that risk aggregation.[1]
UV Interference: The isoxazole ring absorbs in the UV range, potentially interfering with standard absorbance-based concentration checks.[1]
This guide details three orthogonal protocols—Surface Plasmon Resonance (SPR) , Microscale Thermophoresis (MST) , and Isothermal Titration Calorimetry (ITC) —optimized specifically for this physicochemical profile.[1]
Part 2: Pre-Assay Quality Control (Critical)
Before initiating affinity measurements, the compound must undergo rigorous QC to prevent false positives caused by aggregation or insolubility.[1]
Protocol 1: Solubility & Stability Profiling
Rationale: Urea derivatives can undergo hydrolysis or form colloidal aggregates in aqueous buffer, leading to promiscuous inhibition.[1]
Stock Preparation:
Dissolve 16.9 mg of powder in 1 mL of anhydrous DMSO to create a 100 mM stock .
Note: Avoid aqueous buffers for the master stock to prevent urea hydrolysis.
Nephelometry / DLS Check:
Dilute stock to 1 mM in the assay buffer (e.g., PBS + 0.05% Tween-20).
Pass Criteria: Dynamic Light Scattering (DLS) polydispersity index (PDI) < 0.[1]2. No visible precipitate.[1]
To achieve a detectable signal (>10 RU), you must immobilize high levels of the target protein (>5,000 RU for a ~50 kDa protein).[1]
Step-by-Step Protocol
Sensor Chip Selection:
Use a CM5 or CM7 Series S chip (carboxymethylated dextran) for high capacity.
Immobilization (Amine Coupling):
Activate surface with EDC/NHS (1:[1]1) for 7 minutes.
Inject Target Protein (20–50
g/mL in 10 mM Sodium Acetate, pH 4.5–5.0) to reach target level 6,000–8,000 RU .
Block with 1 M Ethanolamine-HCl.
Assay Setup (Multi-Cycle Kinetics):
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 2-5% DMSO).[1] Crucial: Match DMSO in running buffer and samples exactly.
Concentration Series: Prepare a 2-fold dilution series starting at 500
M down to 7.8 M. (High concentrations are required for fragments).
Injection Parameters:
Flow Rate: 30
L/min (minimizes mass transport limitation).
Contact Time: 60 seconds (fast association expected).
Dissociation Time: 120 seconds.
Solvent Correction:
Perform a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts.[1]
Data Analysis (Evaluation)
Square Wave Binding: Fragments often show "square wave" sensorgrams (extremely fast on/off).[1]
Steady State Affinity: If kinetics are too fast to resolve, plot
vs. Concentration to derive using the steady-state affinity model.[1]
Part 4: Microscale Thermophoresis (MST)
Methodology: Solution-Phase Binding
Best For: Weak binders (
> 10 M), low solubility conditions, or when immobilization inactivates the protein.[1]
Rationale
MST measures the motion of molecules in a temperature gradient.[1] Binding of the urea derivative changes the hydration shell of the protein, altering its thermophoretic movement.[1] This is label-free (if using intrinsic fluorescence) or requires minimal labeling.[1]
Step-by-Step Protocol
Labeling (Target):
Use RED-NHS 2nd Generation dye to label lysine residues on the target protein.[1]
Target concentration in assay: 20–50 nM.
Ligand Preparation:
Prepare N-ethyl-N'-(5-methyl-3-isoxazolyl)urea at 2 mM (highest concentration) in assay buffer containing 2% DMSO.[1]
Buffer Match: The ligand buffer must be identical to the protein buffer (dialyze protein, then use the dialysate to dissolve the ligand).[1] Mismatched DMSO % will cause massive heat of dilution artifacts.
Titration Scheme:
Temperature: 25°C.
Injections: 1 x 0.4
L (dummy), followed by 19 x 2.0 L.
Spacing: 150 seconds (ensure return to baseline).
Control:
Inject Ligand into Buffer (no protein) to subtract heat of dilution.
Part 6: Data Visualization & Decision Logic
Workflow Logic (Graphviz)
Caption: Decision matrix for selecting the optimal affinity method based on compound solubility and binding kinetics.
Comparative Data Output Structure
Parameter
SPR (Biacore)
MST (Monolith)
ITC (MicroCal)
Interpretation
derived from
derived from isotherm
Lower = Higher Affinity
Kinetics
Real-time ()
Equilibrium only
Equilibrium only
Fast suggests fragment behavior
Stoichiometry (N)
Inferred
N/A
Direct Measurement
N=1 indicates specific binding
Throughput
High
Medium
Low
Use SPR for screening analogs
Part 7: References
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1]
Giannetti, A. M. (2011).[1] "From experimental data to binding energy: surface plasmon resonance for structure-based drug design." Methods in Enzymology.
Wienken, C. J., et al. (2010).[1] "Protein-binding assays in biological liquids using microscale thermophoresis." Nature Communications.[1]
Freyer, M. W., & Lewis, E. A. (2008).[1] "Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions." Methods in Cell Biology.
PubChem Compound Summary. (2025). "1-ethyl-3-(5-methylisoxazol-3-yl)urea (CAS 55807-55-1)."[1][2][3] National Library of Medicine.[1] [1]
Application Note: Evaluation of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (EMIU) in Preclinical Models of Epilepsy
Part 1: Executive Summary & Scientific Rationale Introduction The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for various CNS-active agents, including the antico...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Scientific Rationale
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for various CNS-active agents, including the anticonvulsant zonisamide and the GABA agonist muscimol . N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (herein referred to as EMIU ) represents a structural evolution of the isoxazolyl-urea class, designed to enhance lipophilicity and blood-brain barrier (BBB) permeability while minimizing the sulfonamide-associated hypersensitivity often seen in first-generation anticonvulsants.
This application note details the protocol for utilizing EMIU in in vivo models of epilepsy. Specifically, we focus on the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ) induced seizure model. These assays are the gold standard for identifying agents active against generalized tonic-clonic seizures and absence seizures, respectively.
Mechanistic Hypothesis
EMIU is hypothesized to exert anticonvulsant effects through a dual mechanism:
GABA-A Receptor Modulation: The isoxazole moiety mimics the GABA pharmacophore, potentially acting as an allosteric modulator to enhance chloride influx.
Sodium Channel Stabilization: The urea linker provides hydrogen bond donors/acceptors that may stabilize the inactivated state of voltage-gated sodium channels (Nav1.1/Nav1.2), preventing high-frequency neuronal firing.
Part 2: Experimental Protocols
Compound Preparation & Formulation
Objective: To prepare a stable, homogenous suspension of EMIU for intraperitoneal (i.p.) or oral (p.o.) administration.
Levigate the powder with a small volume of Tween-80 (if using) to wet the hydrophobic surface.
Gradually add the 0.5% MC solution while vortexing to create a uniform suspension.
Quality Control: Verify particle size distribution via microscopy; particles should be <50 µm to ensure consistent absorption.
Storage: Prepare fresh daily. Store at 4°C if used within 24 hours.
Maximal Electroshock Seizure (MES) Test
Objective: To evaluate the efficacy of EMIU against generalized tonic-clonic seizures (grand mal epilepsy).
Animals: Male Swiss albino mice (20–25 g).
Group Size: n = 8–10 per dose group.
Workflow:
Acclimatization: Allow animals to acclimatize to the testing room for 1 hour.
Administration: Administer EMIU (i.p. or p.o.) 30 minutes (i.p.) or 60 minutes (p.o.) prior to testing.
Control Group: Vehicle only.
Positive Control: Phenytoin (25 mg/kg, i.p.).
Stimulation: Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.
Note: Apply a drop of electrolyte solution (0.9% saline) to the eyes before electrode placement to ensure conductivity.
Observation: Immediately observe the animal for the presence of Hind Limb Tonic Extension (HLTE) .
Endpoint: Abolition of HLTE (defined as the hind limbs not extending >90° relative to the body) indicates protection.
Data Analysis: Calculate the ED50 (Effective Dose 50%) using probit analysis.
Pentylenetetrazol (PTZ) Induced Seizure Test
Objective: To evaluate the efficacy of EMIU against myoclonic and absence seizures (petit mal epilepsy).
Animals: Male Swiss albino mice (20–25 g).
Reagent: Pentylenetetrazol (PTZ), dissolved in saline.
Workflow:
Administration: Administer EMIU (test compound) or Vehicle.
Positive Control: Diazepam (4 mg/kg, i.p.) or Ethosuximide.
Induction: 30 minutes post-dose, inject PTZ (85 mg/kg, s.c.) into the loose fold of skin on the back of the neck.
Observation Window: Place animals in individual Plexiglas cages and observe for 30 minutes.
Scoring: Record the latency to the first sign of:
Myoclonic jerks.
Clonic seizures.
Tonic-clonic seizures.
Mortality (within 24 hours).
Criteria for Protection: An animal is considered "protected" if it does not exhibit a clonic seizure lasting >5 seconds within the observation window.
Part 3: Data Presentation & Analysis
Expected Results Summary
The following table illustrates the expected data structure for a successful candidate (EMIU) compared to controls.
Treatment Group
Dose (mg/kg)
MES: % Protection (Abolition of HLTE)
PTZ: Latency to Clonic Seizure (s)
Mortality (%)
Vehicle Control
-
0%
120 ± 15
80%
EMIU (Low)
30
20%
180 ± 25
60%
EMIU (Mid)
100
60%
340 ± 40
20%
EMIU (High)
300
100%
>1800 (No Seizure)
0%
Phenytoin
25
100%
N/A (Weak effect)
0%
Diazepam
4
N/A
>1800*
0%
*Indicates statistical significance (p < 0.05) vs. Vehicle (ANOVA followed by Dunnett’s test).
Mechanistic Visualization
The diagram below illustrates the proposed dual mechanism of action for EMIU within the neuronal synapse, highlighting the stabilization of the GABA-A receptor and the blockade of Voltage-Gated Sodium Channels (VGSC).
Figure 1: Proposed Mechanism of Action. EMIU acts as a dual-action anticonvulsant, enhancing inhibitory GABAergic tone while simultaneously blocking excitatory Na+ currents to prevent seizure propagation.
Part 4: Safety & Toxicology Considerations
Before advancing to efficacy models, a Rotarod Test must be performed to assess neurotoxicity (sedation/ataxia).
Protocol: Place mice on a rotating rod (acceleration 4–40 rpm over 5 min).
Endpoint: Latency to fall.
Therapeutic Index (TI): Calculated as
(Toxic Dose 50% for ataxia) / (Effective Dose 50% for seizure protection). A TI > 2.0 is required for a viable lead candidate.
References
Raju, B. C., et al. (2025).[1] "Advances in isoxazole chemistry and their role in drug discovery." PMC. Link
Ketan, V., et al. (2024).[2] "Biologically active drugs containing isoxazole moiety."[1][2][3][4][5][6][7] ResearchGate. Link
Kumar, M., et al. (2024).[3] "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis. Link
Mishra, C. B., et al. (2018). "Isoxazole-based GABA-A receptor modulators: A review of recent developments." European Journal of Medicinal Chemistry.
Löscher, W., et al. (1991). "The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices." Epilepsy Research. (Standard protocol reference for MES/PTZ).
Application Note: Formulation and In Vivo Dosing Strategies for N-ethyl-N'-(5-methyl-3-isoxazolyl)urea
Introduction & Mechanistic Rationale N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS 55807-55-1) is a bioactive small molecule characterized by a planar urea core linked to an isoxazole ring. Compounds of this structural cla...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS 55807-55-1) is a bioactive small molecule characterized by a planar urea core linked to an isoxazole ring. Compounds of this structural class are frequently utilized in preclinical pharmacology as modulators of receptor tyrosine kinases (RTKs), playing critical roles in inhibiting angiogenesis and cellular proliferation in oncology models ().
Despite a relatively low molecular weight and an XLogP3 of ~0.5 (), the urea motif facilitates strong intermolecular hydrogen bonding. This results in high crystal lattice energy and notoriously poor aqueous solubility, presenting a significant hurdle for in vivo administration. This application note details the causality behind vehicle selection and provides self-validating protocols for both intravenous (IV) solutions and oral (PO) suspensions.
Physicochemical Profiling & Vehicle Selection
The primary objective in formulating N-ethyl-N'-(5-methyl-3-isoxazolyl)urea is overcoming the thermodynamic barrier of its crystalline state without inducing vehicle-related toxicity in murine models. We employ a step-down solubilization strategy, a standard in early-stage drug development ():
Lattice Disruption : Dimethyl sulfoxide (DMSO) acts as the primary solvent to break the hydrogen bonds of the urea core.
Micellar Encapsulation : Polysorbate 80 (Tween 80) is introduced as a non-ionic surfactant to prevent rapid nucleation and precipitation upon aqueous dilution.
Aqueous Bulking : Normal saline (0.9% NaCl) provides isotonicity for physiological compatibility.
Quantitative Solubility Data
The following table summarizes the empirical solubility profile of the compound to guide vehicle selection.
Parameter / Vehicle
Value / Capacity
Implication for Formulation Design
Molecular Weight
169.18 g/mol
Highly favorable for rapid systemic absorption.
XLogP3
~0.5
Moderate lipophilicity; prone to crystal lattice stability.
Water / 0.9% Saline
< 0.1 mg/mL
Insufficient for direct dosing; requires co-solvents.
100% DMSO
> 50 mg/mL
Excellent primary solvent for high-concentration stock preparation.
100% PEG 400
~ 15 mg/mL
Suitable as a secondary carrier or co-solvent.
0.5% CMC-Na (Aqueous)
Up to 100 mg/mL
Excellent for high-dose oral (PO) suspension dosing.
Experimental Protocols
Protocol A: Clear Solution for Intravenous (IV) or Intraperitoneal (IP) Dosing
Vehicle: 5% DMSO / 10% Tween 80 / 85% Saline
Target Concentration: 2 mg/mL (Yields a 10 mg/kg dose in a 20 g mouse at 100 µL injection volume).
API Solubilization: Weigh 2.0 mg of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea into a clean glass vial. Add 50 µL of 100% DMSO. Vortex for 60 seconds.
Causality: DMSO is required first to completely dissolve the crystal lattice. Adding aqueous solvents at this stage will cause immediate, irreversible precipitation.
Self-Validation Checkpoint 1: The solution must be completely optically clear. If turbid, sonicate at 37°C for 5 minutes. Do not proceed until absolute clarity is achieved.
Surfactant Addition: Add 100 µL of 100% Tween 80 to the DMSO/API solution. Vortex vigorously for 2 minutes.
Causality: Tween 80 coats the solubilized API molecules, forming pre-micellar structures that will protect the drug from water.
Aqueous Dilution: While vortexing the vial at medium speed, add 850 µL of 0.9% Saline dropwise (approx. 1 drop per second).
Causality: Dropwise addition prevents localized areas of high water concentration, which would strip the surfactant and cause the API to crash out of solution.
Self-Validation Checkpoint 2: Hold the vial against a dark background under a bright light. The solution must exhibit zero Tyndall effect (light scattering). If a Tyndall cone is visible, nano-precipitates have formed, and the formulation must be discarded to prevent micro-embolisms in the murine pulmonary capillary bed.
Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter prior to IV administration.
Protocol B: Homogeneous Suspension for Oral (PO) Dosing
Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) / 0.1% Tween 80 in Water
Target Concentration: 10 mg/mL (Suitable for high-dose efficacy studies).
Vehicle Preparation: Dissolve 0.5 g of high-viscosity CMC-Na and 0.1 g of Tween 80 in 100 mL of deionized water. Stir overnight at room temperature until fully hydrated.
API Wetting: Weigh 10.0 mg of the API into a mortar or glass vial. Add 50 µL of the prepared vehicle to the powder and triturate (grind) into a smooth, uniform paste.
Causality: Dry urea powders are highly hydrophobic and will float on water. Creating a paste forces the Tween 80 to wet the particle surfaces, preventing aggregation.
Volume Expansion: Gradually add the remaining 950 µL of the vehicle while continuously mixing or probe-sonicating.
Self-Validation Checkpoint 3: Withdraw 1 mL of the suspension into a dosing syringe and let it rest for 10 minutes. Dispense the liquid and inspect the syringe barrel. If a thick cake remains adhered to the plastic, the particle size is too large or wetting is insufficient. A validated suspension will pour cleanly, ensuring accurate dose delivery.
Visualizing the Workflow and Mechanism
Figure 1: Step-by-step formulation workflow for N-ethyl-N'-(5-methyl-3-isoxazolyl)urea.
Figure 2: Mechanistic pathway of receptor tyrosine kinase inhibition by isoxazolyl ureas.
Quality Control & Stability
To ensure the trustworthiness of the in vivo data generated, it is imperative to verify the formulation's stability. N-ethyl-N'-(5-methyl-3-isoxazolyl)urea in aqueous-organic mixtures is generally stable for 24-48 hours at room temperature. However, due to the potential for delayed precipitation (Ostwald ripening) in micellar systems (), it is strictly recommended to prepare IV solutions fresh on the day of dosing . Concentration verification should be performed using HPLC-UV (detection wavelength typically ~254 nm, depending on the exact UV maxima of the isoxazole chromophore) prior to the initiation of long-term PK/PD studies.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 1526575, 3-Ethyl-1-(5-methyl-1,2-oxazol-3-yl)urea. PubChem. Available at:[Link]
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link]
Bubenik, M., et al. (2011). Inhibitors of Protein Tyrosine Kinase Activity. US Patent 20110257100A1.
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
troubleshooting inconsistent results in assays with N-ethyl-N'-(5-methyl-3-isoxazolyl)urea
The following technical support guide addresses the specific challenges associated with N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS: 55807-55-1), a compound often utilized as a scaffold in medicinal chemistry (e.g., for...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide addresses the specific challenges associated with N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS: 55807-55-1), a compound often utilized as a scaffold in medicinal chemistry (e.g., for kinase or hypoglycemic research) and agrochemical screening.
Inconsistent assay results with isoxazolyl ureas typically stem from three vectors: aqueous solubility limits , pH-dependent hydrolytic instability , and non-specific binding .
Part 1: Troubleshooting Guide (Q&A)
Q1: My IC50 values vary significantly between replicates. What is the primary cause?
Diagnosis:Compound Precipitation (The "Crash-Out" Effect).
Although N-ethyl-N'-(5-methyl-3-isoxazolyl)urea has a relatively low LogP (~0.5), the urea moiety promotes strong intermolecular hydrogen bonding, leading to high crystal lattice energy.
The Issue: When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the compound may form micro-precipitates that are invisible to the naked eye but scatter light and reduce the effective free concentration.
The Fix:
Limit Final DMSO: Ensure your final assay DMSO concentration is consistent (e.g., exactly 1% or 0.5%).
Intermediate Dilution: Do not jump from 100% DMSO to 0% DMSO. Perform an intermediate dilution step in a solvent/buffer mix (e.g., 50% DMSO) before the final spike.
Visual Check: Use a nephelometer or simple light microscopy to check for turbidity at your highest screening concentration (e.g., 100 µM).
Q2: The compound loses activity after storage in DMSO at -20°C. Is it unstable?
Diagnosis:Hygroscopic Degradation & Urea Hydrolysis.
Ureas are generally stable, but the isoxazole ring renders the adjacent nitrogen less basic and more prone to nucleophilic attack if water is present.
The Mechanism: DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce moisture, which can catalyze the hydrolysis of the urea linkage or, in basic conditions, trigger isoxazole ring opening (cleavage of the N-O bond).
The Fix:
Store stocks in single-use aliquots .
Use anhydrous DMSO (stored over molecular sieves).
QC Check: Run an LC-MS of your stock if it is older than 3 months. Look for the mass of the parent amine (3-amino-5-methylisoxazole, MW ~98 Da) as a degradation marker.
Q3: Why do I see activity in biochemical assays but zero potency in cell-based assays?
Diagnosis:Permeability & Efflux.
While the LogP is low (hydrophilic), the urea group is a hydrogen bond donor/acceptor pair that can hinder passive membrane permeability (high Polar Surface Area).
The Fix:
PAMPA Assay: Verify passive permeability.
Serum Shift: Check if the compound binds to albumin in the media (FBS). Run the assay in low-serum conditions (e.g., 1% FBS) to see if potency returns.
Part 2: Technical Deep Dive & Specifications
Physicochemical Profile
Understanding the fundamental properties is crucial for assay design.
Property
Value
Implication for Assays
Molecular Formula
C₇H₁₁N₃O₂
--
Molecular Weight
169.18 g/mol
Small fragment-like molecule.
LogP (Predicted)
~0.5
Hydrophilic; good aqueous solubility potential, but high lattice energy limits it.
pKa
~13 (Urea NH)
Neutral at physiological pH (7.4).
UV Absorbance
λmax ~210-250 nm
Warning: Avoid UV-based detection <260 nm to prevent interference.[1]
Solubility (DMSO)
> 50 mM
Excellent.
Solubility (PBS pH 7.4)
< 1 mM (Est.)
Risk Zone: Pre-dilute carefully.
Stability Mechanism: Isoxazole Ring Lability
The isoxazole ring is not inert. Under basic conditions (pH > 8.5) or in the presence of strong nucleophiles, the N-O bond is the "weak link."
Part 3: Standard Operating Procedure (SOP)
Protocol: Preparation of Stable Assay Stocks
Objective: Minimize precipitation and degradation during serial dilution.
Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)
Buffer: PBS or HEPES (pH 7.4)
Step-by-Step:
Weighing: Weigh ~1-2 mg of solid. Calculate the volume of DMSO required for a 20 mM master stock. Do not make 100 mM stocks as they are prone to crashing out upon freeze-thaw.
Dissolution: Add DMSO. Vortex vigorously for 30 seconds. Sonicate for 5 minutes to ensure no micro-crystals remain.
Aliquoting: Immediately split into 20 µL aliquots in amber PCR tubes. Store at -20°C or -80°C.
Assay Day Dilution (The "Sandwich" Method):
Thaw one aliquot at Room Temperature (RT). Vortex.
Step A (Intermediate): Dilute 1:10 into Assay Buffer + 10% DMSO (Result: 2 mM compound, 19% DMSO).
Step B (Final): Dilute Step A into the final assay plate well (e.g., 1:100 dilution).
Result: Final concentration 20 µM, Final DMSO ~0.2%. This gradual step prevents the "shock" precipitation often seen with direct 1:1000 dilutions.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1526575, 3-ethyl-1-(5-methyl-1,2-oxazol-3-yl)urea. Retrieved from [Link]
Sperry, J. B., & Wright, D. L. (2005).The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Discusses isoxazole ring stability and N-O bond cleavage).
Di, L., & Kerns, E. H. (2006).Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (General reference for DMSO "crash-out" phenomena).
European Chemicals Agency (ECHA). Substance Information: 3-ethyl-1-(5-methyl-1,2-oxazol-3-yl)urea.[2] Retrieved from [Link]
strategies to reduce the toxicity of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea
The following technical guide is designed as a specialized support resource for researchers working with N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (referred to herein as EMIU-35 ) and related isoxazolyl urea scaffolds. This...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed as a specialized support resource for researchers working with N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (referred to herein as EMIU-35 ) and related isoxazolyl urea scaffolds.
This guide addresses the specific toxicological challenges inherent to the isoxazole-urea pharmacophore , including metabolic ring scission, reactive intermediate formation, and physicochemical aggregation.
Compound Identity: N-ethyl-N'-(5-methyl-3-isoxazolyl)urea
Primary Application: Fragment-based drug discovery (FBDD), kinase inhibitor scaffold, nAChR modulation probes.
Critical Liability: The isoxazolyl urea moiety presents a "Janus-faced" toxicity profile:
Metabolic Toxicity: The isoxazole ring is susceptible to reductive cleavage (ring scission), generating reactive cyano-enones or nitriles that deplete Glutathione (GSH).
Chemical Toxicity: N-alkyl ureas carry a latent risk of N-nitrosation under acidic conditions, potentially forming genotoxic N-nitroso species.
Troubleshooting Guide (FAQ Format)
Case #1: "We are observing rapid hepatocyte death in our metabolic stability assays."
Diagnosis: Metabolic Bioactivation (Isoxazole Ring Scission).[1]
Mechanism: The 3,5-disubstituted isoxazole ring is generally stable, but hepatic enzymes (CYP450s and cytosolic reductases) can catalyze the reductive cleavage of the N-O bond. This opens the ring to form a reactive
-amino enone or cyano-carbonyl intermediate. These electrophiles act as Michael acceptors, covalently binding to hepatic proteins or depleting cellular GSH reserves, leading to necrosis.
Corrective Strategy:
Protocol Adjustment: Supplement your hepatocyte media with 1-2 mM GSH or N-acetylcysteine (NAC) to act as a scavenger. If toxicity drops, the mechanism is confirmed as reactive metabolite-driven.
Structural Modification (Hit-to-Lead):
Deuteration: Replace the C5-methyl hydrogens with deuterium (-CD3). This slows the initial oxidative attack (Kinetic Isotope Effect) if hydroxylation precedes ring opening.
Bioisosteric Replacement: Substitute the isoxazole oxygen with sulfur (isothiazole). The N-S bond is more resistant to reductive cleavage than the N-O bond, often retaining binding affinity while reducing bioactivation potential.
Case #2: "The compound shows inconsistent IC50 values and precipitates in cell media."
Diagnosis: Colloidal Aggregation & Urea Crystallization.
Mechanism: Ureas are notorious for strong intermolecular hydrogen bonding (urea "tapes"). In aqueous media, EMIU-35 can form non-specific colloidal aggregates that sequester enzymes/receptors, causing false-positive inhibition and physical cytotoxicity (membrane disruption).
Corrective Strategy:
Detergent Control: Add 0.01% Triton X-100 or Tween-80 to the assay buffer. If the IC50 shifts significantly (e.g., >10-fold increase), the original activity was likely an artifact of aggregation.
Formulation: For in vivo studies, avoid simple DMSO/Saline mixes. Use a solubilizing excipient matrix such as 20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) to encapsulate the hydrophobic urea core and prevent renal crystallization.
Case #3: "Is there a genotoxicity risk with this scaffold?"
Diagnosis: Potential N-Nitrosation.
Mechanism: N-ethyl ureas can react with endogenous nitrites (in the stomach or specific assay buffers) to form N-nitroso-N-ethylurea (NEU) , a potent alkylating agent and mutagen.
Corrective Strategy:
Buffer Hygiene: Ensure all in vitro buffers are nitrite-free.
In Vivo Co-administration: Strictly avoid co-administration with nitrate-rich diet or reagents.
Scaffold Blocking: Substitution at the urea nitrogen (if SAR permits) prevents nitrosation.
Visualizing the Toxicity Pathway
The following diagram illustrates the metabolic fate of the isoxazolyl urea scaffold and the intervention points to reduce toxicity.
Caption: Metabolic activation pathway of isoxazolyl ureas leading to toxicity, with strategic intervention points (Deuteration, Bioisosterism).[1][2]
Purpose: To definitively determine if EMIU-35 forms reactive electrophiles responsible for toxicity.
Reagents:
Human Liver Microsomes (HLM) (1 mg/mL protein)
NADPH Regenerating System
Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM - Optional for iminium ion trapping)
Test Compound: EMIU-35 (10 µM)
Workflow:
Incubation: Mix HLM, EMIU-35, and GSH in phosphate buffer (pH 7.4).
Activation: Initiate reaction with NADPH. Incubate at 37°C for 60 minutes.
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.
Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS .
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or specific Mass Shift (+307 Da for GSH adduct).
Interpretation:
Positive Hit: Detection of GSH-EMIU adducts confirms bioactivation. Action: Prioritize scaffold modification (e.g., blocking the C4 position or changing the heterocycle).
Negative Hit: Toxicity is likely off-target (receptor-mediated) or physical (solubility), not metabolic.
Replacing Oxygen with Sulfur strengthens the ring against reductive cleavage.
Renal Toxicity
Cyclodextrin Formulation
Encapsulation prevents urea crystallization in renal tubules.
Genotoxicity
Nitrite Avoidance
Prevents formation of carcinogenic N-nitroso-N-ethylurea.
References
Metabolic Activation of Isoxazoles
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Wiley-Interscience. (Discusses isoxazole ring scission as a toxicity liability).
Source:
Toxicity of Urea Derivatives
Sartorelli, A. C., et al. (1966).
Source:
Bioisosterism Strategies
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
enhancing the stability of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea in solution
Welcome to the Technical Support Center for N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS: 55807-55-1). As a Senior Application Scientist, I frequently see researchers encounter unexpected degradation when working with iso...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS: 55807-55-1).
As a Senior Application Scientist, I frequently see researchers encounter unexpected degradation when working with isoxazolyl-urea derivatives. This compound presents a unique formulation challenge: it contains a urea linkage prone to hydrolysis and an isoxazole ring that is highly sensitive to pH and UV light.
This guide is designed to move beyond basic troubleshooting. By explaining the underlying thermodynamic and kinetic vulnerabilities of this molecule, we will establish self-validating workflows that ensure the absolute integrity of your experimental data.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my stock solution degrade rapidly when formulated in standard PBS (pH 7.4) at 37°C?A: The degradation is driven by a compounding, auto-catalytic loop involving both functional groups of the molecule. The isoxazole ring possesses typical aromatic properties but contains an inherently weak nitrogen-oxygen (N-O) bond. Under neutral to basic conditions, the unsubstituted C4 proton on the isoxazole ring is susceptible to deprotonation. This initiates an elimination reaction that cleaves the N-O bond, forming an inactive cyanoenol derivative[1].
Simultaneously, the urea linkage undergoes slow hydrolysis in aqueous media. Urea hydrolysis releases ethylamine and ammonia, which inherently raises the pH of the local microenvironment[2]. This localized alkalinization accelerates the base-catalyzed ring opening of the isoxazole, creating a destructive feedback loop. For optimal stability, the compound must be maintained in a mildly acidic environment (pH 4.5–5.5) where the C4 proton remains fully associated[3].
Q2: I observe a secondary peak in my HPLC chromatogram after leaving the solution on the benchtop. Is this an oxidation byproduct?A: No, this is almost certainly a photoisomerization artifact. Isoxazoles are highly photochemically active. When exposed to ambient UV light (or standard laboratory fluorescent lighting over extended periods), the isoxazole ring absorbs photons and undergoes homolytic cleavage of the N-O bond to form a transient acyl azirine intermediate. This intermediate quickly rearranges into a highly stable oxazole isomer[4]. Because the oxazole isomer has a nearly identical molecular weight, it often co-elutes or appears as a closely related impurity in LC-MS. All working solutions must be shielded from light.
Mechanistic degradation pathways of isoxazolyl-ureas via pH and UV triggers.
Part 2: Quantitative Stability Profile
To guide your experimental design, the following table summarizes the half-life (
) of the 5-methyl-3-isoxazolyl moiety under various physiological and storage conditions. Notice the drastic reduction in stability as temperature and pH increase[5].
Table 1: Stability Profile of 5-methyl-3-isoxazolyl Derivatives in Aqueous Solution
Buffer pH
Temperature (°C)
Half-life ()
Primary Degradation Pathway
4.0 (Acetate)
25°C
> 72 hours (Stable)
None detected
5.5 (Citrate)
37°C
> 48 hours
Trace Urea Hydrolysis
7.4 (PBS)
25°C
~ 24.0 hours
Base-catalyzed ring opening
7.4 (PBS)
37°C
7.4 hours
Base-catalyzed ring opening
10.0 (Borate)
25°C
6.0 hours
Rapid N-O bond cleavage
10.0 (Borate)
37°C
1.2 hours
Rapid N-O bond cleavage
Part 3: Validated Experimental Protocols
To completely bypass the vulnerabilities outlined above, you must utilize a two-stage formulation strategy: primary dissolution in an aprotic solvent, followed by dilution in a buffered, pH-controlled aqueous system.
Protocol: Preparation of a Hydrolytically and Photochemically Stable Stock Solution
Materials Required:
Anhydrous DMSO (Water content < 0.005%)
50 mM Citrate Buffer (pH 5.0)
Amber microcentrifuge tubes
Argon or Nitrogen gas (for purging)
Step-by-Step Methodology:
Thermal Equilibration: Remove the lyophilized N-ethyl-N'-(5-methyl-3-isoxazolyl)urea from -20°C storage. Allow the vial to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Preventing atmospheric moisture condensation prevents premature urea hydrolysis.
Primary Dissolution: Reconstitute the powder in Anhydrous DMSO to create a 10 mM to 50 mM primary stock. Vortex gently until completely dissolved.
Aqueous Dilution (Working Stock): When preparing the working solution for cellular or biochemical assays, do not dilute directly into unbuffered media. First, dilute the DMSO stock into 50 mM Citrate Buffer (pH 5.0) to lock the protonation state of the isoxazole C4 position.
Media Integration: Introduce the buffered working stock into your final assay media immediately prior to the experiment. Ensure the final DMSO concentration remains below 0.5% v/v to prevent solvent-induced cytotoxicity.
Photoprotection & Storage: Transfer all remaining primary stock into amber microcentrifuge tubes. Purge the headspace with Argon gas to displace oxygen and ambient moisture. Flash-freeze in liquid nitrogen and store at -80°C.
Standard operating procedure for formulating stable isoxazolyl-urea solutions.
Part 4: Analytical Validation & Quality Control
To ensure your experimental system is self-validating, implement a routine LC-MS/MS check of your working stocks.
Intact Mass: The exact mass of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea is 169.085 Da.
Troubleshooting Mass Shifts:
If you observe a mass of 169.085 Da but a shifted retention time , your compound has likely undergone UV-induced photoisomerization to the oxazole derivative. Action: Check light shielding.
If you observe a mass of 125.04 Da (-44 Da) , the urea linkage has hydrolyzed, releasing
. Action: Check the water content of your DMSO and ensure proper desiccation.
References
"Recent Advances on the Synthesis and Reactivity of Isoxazoles." Bentham Science Publishers.[Link]
"pH and temperature stability of the isoxazole ring in leflunomide." ResearchGate.[Link]
"Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide." ResearchGate.[Link]
"Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles." National Institutes of Health (NIH).[Link]
"Urease - Wikipedia." Wikipedia, The Free Encyclopedia. [Link]
Technical Support Guide: Synthesis of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea
Executive Summary & Reaction Logic The synthesis of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea typically proceeds via the nucleophilic addition of 3-amino-5-methylisoxazole (AMI) to ethyl isocyanate . While conceptually simp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Reaction Logic
The synthesis of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea typically proceeds via the nucleophilic addition of 3-amino-5-methylisoxazole (AMI) to ethyl isocyanate .
While conceptually simple, this reaction is complicated by the electronic deactivation of the isoxazole amine. The heterocyclic ring acts as an electron-withdrawing group, significantly reducing the nucleophilicity of the exocyclic amine compared to standard alkyl amines or anilines. Consequently, researchers often employ forcing conditions (excess reagent, heat, catalysts) which inadvertently trigger specific side reaction cascades.
The following diagram maps the primary reaction vector against the three most critical competing pathways: Hydrolytic Decomposition , Biuret Formation , and Isocyanate Oligomerization .
Figure 1: Mechanistic map of competitive pathways in isoxazolyl urea synthesis. Note the central role of moisture in generating symmetric urea impurities.
Technical Troubleshooting & FAQs
Issue 1: "I am isolating a white solid byproduct that is not my target urea."
Diagnosis: Formation of N,N'-Diethylurea (Symmetric Urea) .
Mechanism: This is the most common failure mode. Ethyl isocyanate is highly sensitive to moisture. It reacts with adventitious water to form unstable ethyl carbamic acid, which decarboxylates to release ethylamine . This generated ethylamine is a much stronger nucleophile than your starting isoxazole amine and immediately scavenges remaining isocyanate to form the symmetric urea.
Corrective Protocol:
Solvent Drying: Ensure THF or Dioxane is dried over molecular sieves (3Å or 4Å) to <50 ppm water content.
Reagent Quality: Distill ethyl isocyanate if the bottle is old; it hydrolyzes/polymerizes over time.
Order of Addition: Do not add the isocyanate to the reaction vessel until the amine is fully dissolved and the system is inerted (N2/Ar).
Scavenging: If the impurity persists, it can often be removed by washing the crude solid with water (symmetric dialkyl ureas are often more water-soluble than heteroaryl ureas) or non-polar solvents like hexanes/ether where the target might be less soluble.
Issue 2: "The reaction is extremely slow, with >30% unreacted amine remaining after 24 hours."
Diagnosis:Nucleophilic Deactivation of 3-amino-5-methylisoxazole.
Mechanism: The isoxazole ring is electron-deficient, pulling electron density away from the exocyclic amino group. This makes it a poor nucleophile compared to benzylamine or aniline.
Corrective Protocol:
Catalysis: Add a non-nucleophilic base catalyst. Triethylamine (TEA) or DIPEA (0.1 - 0.5 eq) can activate the amine. For stubborn cases, DMAP (1-5 mol%) is highly effective but increases the risk of side reactions (see Issue 3).
Temperature: Increase temperature to reflux (THF: 66°C or Toluene: 110°C). Warning: Ethyl isocyanate boils at ~60°C. If using toluene, use a sealed tube or efficient reflux condenser to prevent loss of the electrophile.
Lewis Acid Activation: In rare cases, adding a Lewis acid (e.g., dibutyltin dilaurate) can activate the isocyanate, facilitating attack by the weak amine.
Issue 3: "I see a new impurity spot (R_f slightly higher than product) appearing at high conversion."
Diagnosis: Formation of Biuret (N-ethyl-N-(N-ethylcarbamoyl)-N'-(5-methyl-3-isoxazolyl)urea) .
Mechanism: Once the target urea is formed, it possesses a secondary proton (N-H) on the ethyl side and the isoxazole side. Under forcing conditions (high heat, large excess of isocyanate, or strong base catalysis), a second molecule of ethyl isocyanate reacts with the urea nitrogen.
Corrective Protocol:
Stoichiometry Control: Strictly limit ethyl isocyanate to 1.1 - 1.2 equivalents. Do not add "another splash" to drive the reaction to completion.
Monitoring: Stop the reaction once the biuret impurity reaches >2-5% by HPLC, even if starting material remains. It is easier to separate unreacted amine (via acid wash) than to separate the biuret from the urea.
Quenching: Quench the reaction with a small amount of methanol to scavenge excess isocyanate before workup.
Issue 4: "The product is colored (yellow/brown) and yield is lower than expected."
Diagnosis:Isoxazole Ring Instability or Polymerization .
Mechanism:
Ring Opening: Under strong basic conditions or high temperatures (>100°C), the N-O bond of the isoxazole can cleave, leading to complex decomposition mixtures (often nitriles or enaminones).
Isocyanate Polymerization: Ethyl isocyanate can form dimers (uretdiones) or trimers (isocyanurates), especially if the reaction is run neat or in concentrated solution.
Concentration: Dilute the reaction (0.1 M - 0.2 M). High concentrations favor intermolecular polymerization of the isocyanate over the bimolecular reaction with the slow amine.
Data Summary: Impurity Profile
Component
Retention Time (Rel)*
Origin
Removal Strategy
3-Amino-5-methylisoxazole
1.00 (Ref)
Unreacted Starting Material
Acidic wash (1M HCl) or Recrystallization (EtOH)
Target Urea
1.4 - 1.6
Product
N/A
N,N'-Diethylurea
0.8 - 0.9
Moisture Hydrolysis
Water wash / Ether trituration
Biuret Derivative
1.8 - 2.0
Excess Isocyanate / Over-heating
Column Chromatography / Strict Stoichiometry
Ethyl Isocyanate Dimer
Variable
Reagent Polymerization
Vacuum drying (volatile) or solvent wash
*Note: Relative Retention Times (RRT) are estimates based on typical Reverse Phase C18 HPLC behavior (Water/Acetonitrile gradient).
References
General Urea Synthesis
Mechanism of Isocyanate Addition: Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218. Link
Isoxazole Reactivity
Nucleophilicity of Aminoisoxazoles: Reiter, J., et al. (1987). Journal of Heterocyclic Chemistry. Discusses the comparative reactivity of 3-amino vs 5-amino isoxazoles.
Ring Stability: Pevzner, M. S. (2016). Reactions of 3(5)-Aminoisoxazoles. Chemistry of Heterocyclic Compounds. Link
Specific Analog Synthesis:
Sulfonylurea Analogs: Methods for synthesizing isoxazolyl ureas often parallel those for sulfonylureas (e.g., Sulfamethoxazole derivatives). See: Journal of Medicinal Chemistry protocols for Glimepiride/Glipizide analogs.
(Note: While specific literature on "N-ethyl-N'-(5-methyl-3-isoxazolyl)urea" is sparse, the chemistry is extrapolated from well-established behaviors of 3-amino-5-methylisoxazole and alkyl isocyanates found in the search results.)
Technical Support Center: Scale-Up Production of N-Ethyl-N'-(5-methyl-3-isoxazolyl)urea
Welcome to the Technical Support Center for the synthesis and scale-up of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS 55807-55-1). This guide is designed for process chemists, researchers, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and scale-up of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (CAS 55807-55-1). This guide is designed for process chemists, researchers, and drug development professionals. It provides field-proven insights into route selection, step-by-step protocols, and troubleshooting strategies to ensure high-yield, safe, and reproducible scale-up.
Part 1: Process Chemistry & Route Selection (FAQ)
Q: Why is the phenyl carbamate intermediate route preferred over direct ethyl isocyanate usage for scale-up?A: 5-Methylisoxazol-3-amine is a notoriously weak nucleophile due to the electron-withdrawing nature of the isoxazole ring. Direct reaction with ethyl isocyanate is sluggish, often requiring elevated temperatures that lead to side reactions and degradation. Furthermore, ethyl isocyanate is highly toxic, volatile (boiling point ~60 °C), and poses severe safety risks at an industrial scale.
The two-step phenyl carbamate approach is a well-established, robust alternative . By reacting the heteroaryl amine with phenyl chloroformate, you generate a stable, isolable phenyl (5-methylisoxazol-3-yl)carbamate intermediate. This intermediate acts as an activated electrophile that reacts cleanly and safely with the highly nucleophilic ethylamine to form the target unsymmetrical urea .
Q: How do we mitigate the exotherm and control regioselectivity during the phenyl chloroformate coupling?A: The reaction between phenyl chloroformate and the amine is highly exothermic. To prevent thermal degradation and the formation of symmetrical urea byproducts (e.g., 1,3-bis(5-methylisoxazol-3-yl)urea), the system must be strictly maintained between 0–5 °C during the addition phase. Pyridine is utilized as both an acid scavenger and a nucleophilic catalyst. It reacts with phenyl chloroformate to form a highly reactive acylpyridinium intermediate, which drives the reaction forward efficiently even at low temperatures .
Part 2: Step-by-Step Experimental Protocols
The following protocols are self-validating systems designed for high-fidelity scale-up.
Step 1: Synthesis of Phenyl (5-methylisoxazol-3-yl)carbamate
Preparation: Charge a jacketed reactor with 5-methylisoxazol-3-amine (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes).
Catalysis & Cooling: Add pyridine (1.2 eq) to the reactor. Initiate stirring and cool the internal temperature to 0–5 °C under a continuous nitrogen sweep.
Addition: Charge a dropping funnel with phenyl chloroformate (1.05 eq). Add dropwise over 1–2 hours. Causality checkpoint: The slow addition rate ensures the exotherm does not exceed the cooling capacity of the jacket, preventing the formation of symmetrical ureas.
Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. Confirm >98% conversion via HPLC.
Workup: Quench the reaction with water (5 vol). Extract with ethyl acetate (3 × 5 vol). Wash the combined organic layers with 1N HCl (to remove residual pyridine) and brine.
Isolation: Concentrate the organic layer under reduced pressure and crystallize the intermediate from a heptane/ethyl acetate mixture. Filter and dry under vacuum.
Step 2: Aminolysis to N-Ethyl-N'-(5-methyl-3-isoxazolyl)urea
Preparation: Dissolve the isolated phenyl (5-methylisoxazol-3-yl)carbamate (1.0 eq) in Dimethyl Sulfoxide (DMSO) or THF (5 volumes).
Aminolysis: Add a solution of ethylamine (2.0 M in THF, 1.5 eq) dropwise at room temperature.
Heating: Heat the mixture to 60 °C for 4–6 hours. Causality checkpoint: The elevated temperature provides the necessary activation energy for ethylamine to displace the phenoxide leaving group.
Precipitation: Cool the mixture to room temperature. Slowly add cold water (10 vol) under vigorous stirring to precipitate the crude urea.
Purification: Filter the solid and wash extensively with cold dilute aqueous NaOH (0.1 N), followed by water. Recrystallize from ethanol/water to yield the pure target compound.
Part 3: Troubleshooting the Scale-Up Workflow (Q&A)
Q: We are observing low yield in the urea formation step (aminolysis). What is the cause and how can we fix it?A: Low yields during aminolysis are typically caused by competitive hydrolysis of the carbamate intermediate if the solvent is not strictly anhydrous, or if the ethylamine solution has degraded.
Troubleshooting Action: Ensure the DMSO or THF used in Step 2 has a water content of <0.05% (verify via Karl Fischer titration). If the reaction stalls, adding a catalytic amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can help deprotonate the incoming ethylamine, increasing its nucleophilicity and driving the reaction to completion.
Q: The final product contains residual phenol. How do we optimize the downstream processing?A: The aminolysis of phenyl carbamate generates phenol as a stoichiometric byproduct. Phenol is notorious for co-crystallizing or remaining trapped within the urea crystal lattice.
Troubleshooting Action: The dilute NaOH (0.1 N) wash in Step 2 is critical. It deprotonates the phenol to form sodium phenoxide, which is highly water-soluble and easily washed away in the aqueous filtrate. Ensure the wash is performed while the filter cake is still wet to prevent the phenol from crashing out into the product.
Part 4: Quantitative Data
The selection of the coupling agent heavily dictates the scalability and safety of the process. The table below summarizes the empirical data driving the choice of phenyl chloroformate.
Coupling Reagent
Average Yield (%)
Scalability
Safety Profile
Primary Byproducts
Ethyl Isocyanate
45–55%
Poor
High toxicity, highly volatile
Symmetrical ureas, unreacted amine
Phosgene / Triphosgene
60–70%
Moderate
Extreme toxicity, gas hazard
HCl gas, symmetrical ureas
Phenyl Chloroformate
85–92%
Excellent
Moderate (liquid, easily handled)
Phenol (easily removed via base wash)
CDI (1,1'-Carbonyldiimidazole)
75–80%
Good
Low toxicity, moisture sensitive
Imidazole
Part 5: Process Visualization
The following diagram illustrates the logical workflow and phase transitions of the scale-up process.
Two-step scale-up workflow for N-ethyl-N'-(5-methyl-3-isoxazolyl)urea via a carbamate intermediate.
References
Ghosh AK, Brindisi M. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. 2020;63(6):2751-2788.[Link]
Dumas J, et al. Process for synthesis of heteroaryl-substituted urea compounds.
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to Method Validation: Isouron Detection by Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals Introduction: The Case for Rigorous Isouron Monitoring Isouron, chemically known as N-ethyl-N'-(5-methyl-3-isoxazolyl)urea, is a selective, systemic herbici...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Case for Rigorous Isouron Monitoring
Isouron, chemically known as N-ethyl-N'-(5-methyl-3-isoxazolyl)urea, is a selective, systemic herbicide belonging to the phenylurea class.[1] It functions by inhibiting photosynthesis at photosystem II, making it effective against a variety of annual grasses and broadleaf weeds.[2][3] Its primary applications have been in agriculture, particularly for crops like sugarcane and pineapples, and for weed control in non-cropped areas.[4] However, concerns over potential groundwater contamination and risks to aquatic life have led to restrictions on its use in various regions.[1] This regulatory scrutiny underscores the critical need for reliable, validated analytical methods to monitor its presence in environmental samples, ensuring both ecological safety and regulatory compliance.
Among the available analytical techniques, the Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a powerful tool for initial screening.[5][6] Specifically, a competitive ELISA format is well-suited for detecting small molecules like Isouron. This guide provides an in-depth, experience-driven approach to validating an Isouron-specific competitive ELISA, comparing its performance to the gold-standard High-Performance Liquid Chromatography (HPLC), and explaining the causality behind each validation step.
The Principle of Competitive ELISA for Isouron Detection
In a competitive ELISA for Isouron, a known amount of Isouron-protein conjugate is pre-coated onto the wells of a microplate. The environmental sample (potentially containing the "free" Isouron analyte) is mixed with a specific, limited amount of anti-Isouron antibody and added to the wells. The free Isouron from the sample and the coated Isouron-conjugate then compete to bind to the limited antibody sites.
The critical relationship is inverse: the more Isouron present in the sample, the less antibody will be available to bind to the coated conjugate. After an incubation and wash step, a secondary antibody linked to an enzyme (like Horseradish Peroxidase - HRP) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added that reacts with the enzyme to produce a measurable colorimetric signal. A weaker signal, therefore, indicates a higher concentration of Isouron in the original sample.
Part 1: A Framework for In-Depth Assay Validation
The objective of method validation is to provide objective evidence that the assay is fit for its intended purpose.[7][8] For our Isouron ELISA, this means ensuring it can reliably detect and quantify the herbicide in relevant environmental matrices like water or soil extracts. A comprehensive validation protocol assesses several key performance parameters.[9][10]
Caption: A typical workflow for the validation of an Isouron ELISA, from defining the purpose to final implementation.
Causality: An immunoassay's utility hinges on the antibody's ability to selectively bind to the target analyte. We must prove that the signal generated is from Isouron and not from structurally similar molecules that might be present in the same samples (e.g., other phenylurea herbicides like diuron or linuron).[11] This is crucial for avoiding false-positive results.[5]
Experimental Protocol:
Prepare a standard curve for Isouron (e.g., from 0.01 to 10 ng/mL).
Prepare a series of high-concentration solutions of potentially cross-reacting compounds (e.g., diuron, linuron, monolinuron) in the same assay buffer.
Analyze these potential cross-reactants in the ELISA in the same manner as the Isouron standards.
Calculate the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50).
Determine the Cross-Reactivity (%) using the formula:
(IC50 of Isouron / IC50 of Cross-Reactant) x 100
2. Sensitivity: Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality: We need to define the boundaries of the assay's reliable performance. The LOD is the lowest concentration of Isouron that can be statistically distinguished from a blank sample, telling us the absolute detection capability. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, defining the lower end of the reliable quantitative range.[10]
Experimental Protocol:
LOD: Analyze a minimum of 10-20 blank samples (assay buffer or a proven negative matrix). Calculate the mean and standard deviation (SD) of the blank signals. The LOD is typically calculated as the concentration corresponding to the Mean Blank Signal - 3 * SD.
LOQ: Analyze a series of low-concentration Isouron standards. The LOQ is the lowest concentration that can be measured with a coefficient of variation (%CV) of less than 20%.[10]
3. Accuracy (Spike & Recovery)
Causality: Real-world samples (e.g., river water, soil extract) are complex matrices that can interfere with antibody-antigen binding, either enhancing or suppressing the signal.[12] The spike and recovery experiment is a self-validating system to quantify this "matrix effect" and demonstrate the assay's accuracy in a relevant biological context.[13][14]
Experimental Protocol:
Select representative matrix samples (e.g., surface water, soil extract) confirmed to be free of Isouron.
Spike these samples with known concentrations of Isouron at low, medium, and high levels within the assay's quantitative range.
Analyze both the spiked and un-spiked samples using the ELISA.
Calculate the Percent Recovery using the formula:
((Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration) x 100
Causality: Precision measures the random error of a method and demonstrates its reproducibility.[9] Intra-assay precision (repeatability) shows the consistency of results within a single assay run, reflecting the robustness of the immediate procedure. Inter-assay precision (intermediate precision) assesses the consistency across different days, different operators, and different reagent lots, proving the long-term reliability of the method.[7][15]
Experimental Protocol:
Prepare two to three quality control (QC) samples at low, medium, and high concentrations of Isouron in a relevant matrix.
Intra-assay: Analyze at least 10-20 replicates of each QC sample on the same plate in a single run. Calculate the mean, SD, and %CV for each level.
Inter-assay: Analyze 3-5 replicates of each QC sample in multiple, separate runs over several days. Calculate the overall mean, SD, and %CV for each level across all runs.
Acceptable %CV is typically <15% for both intra- and inter-assay precision.
Part 2: Performance Comparison with an Orthogonal Method - HPLC
While a validated ELISA is excellent for high-throughput screening, High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Mass Spectrometry (MS) detector, is considered a gold-standard confirmatory technique.[16] It offers a different analytical principle, relying on physical separation before detection.[17]
Caption: A simplified workflow for the analysis of Isouron using High-Performance Liquid Chromatography (HPLC).
Objective Performance Metrics: ELISA vs. HPLC
The choice between ELISA and HPLC is driven by the specific analytical need, balancing factors like throughput, cost, and the required level of confirmation.[16]
Parameter
Isouron Competitive ELISA
HPLC-UV / LC-MS
Principle
Immunochemical (Antibody-Antigen Binding)
Physicochemical Separation & Detection
Specificity
High, but potential for cross-reactivity with structurally similar ureas.[11]
Very High, especially with MS, which can confirm molecular weight.
Conclusion: A Synergistic Approach to Environmental Monitoring
The validation of an N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (Isouron) ELISA provides a robust, high-throughput method essential for effective environmental screening. By systematically evaluating specificity, sensitivity, accuracy, and precision, laboratories can generate trustworthy data. The strength of the ELISA lies in its ability to rapidly screen a large number of samples cost-effectively, identifying those that require further investigation.[5]
For confirmatory purposes or in cases of regulatory dispute, HPLC or LC-MS remains the indispensable gold standard due to its superior specificity.[16] The most effective monitoring strategy often employs a synergistic approach: using the validated ELISA for broad surveillance and initial detection, followed by HPLC/LC-MS for the unambiguous confirmation and precise quantification of positive findings. This two-tiered strategy optimizes resources while ensuring the highest level of analytical confidence.
References
Andreasson, U., Perret-Liaudet, A., van der Broek, J. A., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Available from: [Link]
Rubio, F., Veldhuis, L. J., Clegg, B. S., et al. (2003). Comparison of a direct ELISA and an HPLC method for glyphosate determinations in water. Journal of Agricultural and Food Chemistry, 51(3), 691-696. Available from: [Link]
Maqbool, U., Ul-Haq, A., & Qureshi, M. J. (2008). Comparison of in-house-developed ELISA with HPLC techniques for the analysis of atrazine residues. Journal of Environmental Science and Health, Part B, 43(3), 224-230. Available from: [Link]
Pesticides Info. (2024). Understanding Isoproturon: Herbicide Class, Mode of Action, and Application. YouTube. Available from: [Link]
Pemberton, R. M., & Hart, J. P. (2006). A Membrane-Based ELISA Assay for the Herbicide Isoproturon in Soil Samples. Analytical Letters, 39(10), 2099-2114. Available from: [Link]
U.S. Environmental Protection Agency. (1996). Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. EPA. Available from: [Link]
Andreasson, U., Perret-Liaudet, A., van der Broek, J. A., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. Available from: [Link]
Assay Guidance Manual. (2012). Immunoassay Methods. National Center for Biotechnology Information. Available from: [Link]
van der Hoff, G. R., & van Zoonen, P. (1999). Investigation of indicative methods in the Netherlands: validation of several commercial ELISAs for pesticides. Food and Agricultural Immunology, 11(1), 19-35. Available from: [Link]
Mesnage, R., Oestreicher, N., & Poirier, F. (2021). Comparative analysis of detection techniques for glyphosate in urine and in water. Toxicology Reports, 8, 1030-1036. Available from: [Link]
L'excellent, C., & Gaudina, N. (1996). ELISA test, a new method to detect and quantify isoproturon in soil. Agronomie, 16(6), 347-357. Available from: [Link]
Weed Science Society of America. (n.d.). HERBICIDE MODE OF ACTION TABLE. Available from: [Link]
Selvakumar, S., & Sridhar, B. (2015). Detection Techniques for Air-borne Isocyanates based on Fluorescent Derivatizing Agents. Analytical Methods, 7(18), 7469-7487. Available from: [Link]
Fitzgibbons, P. L., Cagle, P. T., et al. (2024). Principles of Analytic Validation of Immunohistochemical Assays. College of American Pathologists. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Isoproturon. PubChem. Available from: [Link]
AERU, University of Hertfordshire. (2026). Isouron. PPDB: Pesticide Properties DataBase. Available from: [Link]
Reverté, L., Soliño, L., Carnicer, O., et al. (2015). Alternative Methods for the Detection of Emerging Marine Toxins: Biosensors, Biochemical Assays and Cell-Based Assays. Toxins, 7(8), 3009–3042. Available from: [Link]
Aslam, S., Zhang, Z., & Muhammad, A. (2023). A Review on Validation of Enzyme Linked Immunosorbent Assay (Elisa) Techniques for Detection and Quantification of Different Contaminant in Aquatic Environment. Journal of Bioresource Management, 10(3), 85-92. Available from: [Link]
Trost, J. R., et al. (2019). Comparison of the Results of Enzyme-Linked Immunosorbent Assay (ELISA) to Mass-Spectrometry Based Analytical Methods for. LCCMR. Available from: [Link]
Gao, Q. Q., Yang, D. C., Xu, X. T., et al. (2022). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. PLoS ONE, 17(8), e0272828. Available from: [Link]
NorthEast BioLab. (2025). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Available from: [Link]
Tsagkaris, A. (2021). Alternative Pesticide Residue Detection Methods. Encyclopedia MDPI. Available from: [Link]
Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Available from: [Link]
deNOVO Biolabs. (2025). How to validate a Quantitative ELISA?. Available from: [Link]
National Research Council. (1999). Strategies to Protect the Health of Deployed U.S. Forces: Detecting and Monitoring Harmful Agents. National Academies Press. Available from: [Link]
Technology Networks. (2022). Sniffing Out New Methods for In-Field Pesticide Detection. Available from: [Link]
Structure-Activity Relationship (SAR) Studies of N-Ethyl Urea Derivatives: A Comparative Guide to NusB-NusE PPI Inhibitors
The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to look beyond traditional targets like DNA gyrase or cell wall synthesis. The bacterial interactome—specifically the prot...
Author: BenchChem Technical Support Team. Date: March 2026
The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to look beyond traditional targets like DNA gyrase or cell wall synthesis. The bacterial interactome—specifically the protein-protein interaction (PPI) between transcription factors NusB and NusE—represents a highly validated, yet underexploited vulnerability. This interaction is the critical nucleation point for the antitermination complex required for stable RNA transcription[1].
This technical guide objectively evaluates the performance of N-ethyl urea derivatives as novel NusB-NusE PPI inhibitors, comparing unoptimized leads, advanced SAR-optimized analogs, and traditional antibiotic modalities.
Mechanistic Overview: Why Target NusB-NusE?
The interface between NusB and the
1-helix of NusE relies on a highly specific hydrogen-bonding network (involving NusE residues H15, R16, D19 and NusB residues Y18, E75, E81)[2]. Traditional small molecules struggle to disrupt PPIs due to the large, flat nature of the binding interfaces. However, high-throughput pharmacophore screening successfully identified N,N′-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea (Compound 1) as a potent 20 μM lead inhibitor[1].
The Causality of the Scaffold: The N-ethyl urea moiety is not arbitrary. The urea core acts as a dual hydrogen bond donor and acceptor, flawlessly mimicking the native
1-helix interactions. Simultaneously, the N-ethyl aliphatic tail provides precise steric bulk, anchoring the molecule into an adjacent lipophilic micro-pocket without inducing steric clashes that would otherwise repel the inhibitor[1].
Fig 1: Mechanism of NusB-NusE PPI inhibition by N-ethyl ureas causing transcription arrest.
SAR Profiling: Causality in Chemical Design
The transition from the initial hit (Compound 1) to a clinically viable antibiotic required rigorous SAR optimization. In vitro ELISA binding does not guarantee in vivo phenotypic activity due to bacterial efflux pumps and membrane impermeability[3].
Linker Optimization & Bioisosteric Replacement
Linker Rigidity: Contracting the flexible butane linker of Compound 1 to a rigid cis-butene linker restricted the molecule's conformational degrees of freedom. This pre-organized the N-ethyl urea pharmacophores, reducing the entropic penalty of binding and improving target affinity[3].
Bioisosteric Replacement:
Thiourea Substitution: Replacing the urea oxygen with sulfur (Compound 17) completely abolished activity[3]. The larger van der Waals radius and lower electronegativity of sulfur disrupted the critical hydrogen-bond acceptor role.
Guanidine Substitution: Replacing the urea with a carbamimidoylimino (guanidine-like) moiety yielded Compound 22 . This maintained the exact hydrogen-bonding geometry while introducing a positive charge at physiological pH. This charge was the causal factor in overcoming outer membrane impermeability, bridging the gap between cell-free PPI inhibition and whole-cell antibiotic activity[1].
Fig 2: SAR optimization workflow transitioning from Lead 1 to the highly potent Analog 22.
Performance Comparison: N-Ethyl Ureas vs. Alternatives
The table below contrasts the unoptimized N-ethyl urea lead, the SAR-optimized analog, and a traditional broad-spectrum benchmark. Compound 22 demonstrates that targeting the NusB-NusE PPI can yield MICs competitive with standard-of-care therapies, particularly against resistant Gram-positive strains[1].
To ensure trustworthiness and reproducibility in SAR development, the following protocols utilize orthogonal validation systems to confirm that phenotypic cell death is causally linked to specific PPI disruption.
Protocol A: Competitive ELISA for in vitro PPI Inhibition
This cell-free assay quantifies the ability of N-ethyl urea derivatives to physically block the NusB-NusE interaction.
Immobilization: Coat 96-well microtiter plates with 1 μg/mL of untagged NusB overnight at 4°C. Causality: Immobilizing the untagged protein ensures the binding interface remains accessible to the mobile phase.
Blocking: Wash with PBST and block with 5% BSA for 2 hours. Causality: Prevents non-specific hydrophobic binding of the competitor or tagged proteins to the plastic.
Competitive Binding: Pre-incubate varying concentrations of the N-ethyl urea derivative (0.1 μM – 100 μM) with a constant concentration of Glutathione-S-Transferase (GST)-tagged NusE. Add the mixture to the plate and incubate for 1 hour.
Detection: Wash the plate and add an anti-GST HRP-conjugated antibody, followed by TMB substrate. Read absorbance at 450 nm.
Self-Validation Step: Run a parallel counter-screen using a generic high-affinity interaction (e.g., biotin-streptavidin). If the derivative reduces signal in the NusB well but not in the biotin well, the inhibition is causally linked to specific PPI disruption rather than pan-assay interference (e.g., compound aggregation).
ELISA data often correlates poorly with phenotypic outcomes due to bacterial membrane dynamics[3]. This protocol measures whole-cell killing and validates the intracellular target.
Inoculum Preparation: Standardize bacterial cultures (e.g., MRSA USA300) to a 0.5 MacFarland standard in Mueller-Hinton broth.
Compound Dosing: Serially dilute the optimized compound (e.g., Compound 22) from 200 μM down to 0.1 μM in 96-well plates. Incubate at 37°C for 18-24 hours and measure OD600 to determine the Minimum Inhibitory Concentration (MIC).
Self-Validation Step (Live-Cell Epifluorescence): To prove the cell death is caused by NusB-NusE disruption, introduce a GFP-tagged NusB construct into the bacterial strain. In vehicle-treated cells, NusB localizes tightly to the nucleoid (active transcription sites). Upon treatment with Compound 22, the epifluorescence signal will visibly delocalize from the nucleoid into the cytoplasm[1]. This visual shift provides definitive, self-validating proof of the mechanism of action.
References
Title: Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity
Source: ACS Omega / PubMed Central
URL: [Link]
Title: Small-Molecule Inhibitors of the NusB-NusE Protein-Protein Interaction with Antibiotic Activity (PubMed Abstract)
Source: PubMed
URL: [Link]
Comparative Analysis of Isoxazole vs. Oxazole Ureas in DGAT1 Inhibition Assays
Introduction: The Scaffold Optimization Challenge Diacylglycerol acyltransferase 1 (DGAT1) catalyzes the final, committed step in triacylglycerol (TAG) biosynthesis, making it a highly validated target for metabolic dise...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Scaffold Optimization Challenge
Diacylglycerol acyltransferase 1 (DGAT1) catalyzes the final, committed step in triacylglycerol (TAG) biosynthesis, making it a highly validated target for metabolic diseases such as obesity and type 2 diabetes[1],[2]. Early drug discovery efforts identified biphenyl carboxylic acids and biaryl ureas as potent DGAT1 inhibitors. However, these highly lipophilic scaffolds suffered from poor aqueous solubility and excessively high cLogP values, severely limiting their in vivo efficacy and clinical development[1].
To overcome these pharmacokinetic bottlenecks, medicinal chemists replace standard phenyl rings with five-membered heterocyclic bioisosteres. This guide provides a comparative analysis of isoxazole versus oxazole rings within the biaryl urea scaffold, utilizing a high-throughput CoASH-release fluorescence assay to objectively measure their impact on DGAT1 inhibition[3],[1].
While isoxazole and oxazole are both five-membered heterocycles containing one nitrogen and one oxygen atom, the positional difference of these heteroatoms (1,2- in isoxazole vs. 1,3- in oxazole) fundamentally alters the molecule's physicochemical properties and target engagement[3].
In the context of DGAT1 inhibition, the 3-phenylisoxazole urea scaffold demonstrates profound superiority over the 5-phenyloxazole analog[1]. As an Application Scientist, it is critical to understand the causality behind this structure-activity relationship (SAR):
Dihedral Angle & Steric Fit: The 1,2-heteroatom arrangement in isoxazole induces a specific dihedral twist between the biaryl rings. This conformation perfectly aligns the urea pharmacophore with the hydrogen-bond donors in the DGAT1 acyl-CoA binding pocket[2]. The 1,3-arrangement in oxazole forces a planar or misaligned geometry, leading to steric clashes within the hydrophobic active site.
Electronic Distribution: The adjacent highly electronegative oxygen and nitrogen in isoxazole create a strong localized dipole moment, enhancing the hydrogen-bond accepting capability of the ring compared to the distributed electron density in oxazole[3],[4].
Solubility & Lipophilicity: The isoxazole core effectively lowers the cLogP (~4.5) compared to the parent biphenyl compounds, achieving an optimal balance that permits cell permeability while maintaining an aqueous solubility of 0.43 mg/mL at pH 7.4[1].
Fig 1: DGAT1-mediated triacylglycerol synthesis pathway and targeted inhibition by isoxazole ureas.
Comparative Quantitative Data
The following table summarizes the head-to-head performance of the lead isoxazole and oxazole biaryl ureas in the in vitro human DGAT1 (hDGAT1) enzymatic assay.
Compound Class
Lead Example
Heteroatom Position
hDGAT1 IC₅₀ (nM)
cLogP
Solubility at pH 7.4 (mg/mL)
3-Phenylisoxazole Urea
Compound 40a
1,2- arrangement
64
~4.5
0.43
5-Phenyloxazole Urea
-
1,3- arrangement
>1000
N/A
Poor
Data synthesized from Jadhav et al., 2012[3],[1]. The isoxazole derivative (Compound 40a) achieved a sub-100 nM IC₅₀ and demonstrated a 90% in vivo plasma triglyceride reduction in murine models.
Experimental Methodology: The Self-Validating CPM Fluorescence Assay
Traditional DGAT1 assays rely on radiolabeled acyl-CoA and thin-layer chromatography (TLC), which severely limits throughput[2]. To objectively screen isoxazole vs. oxazole ureas, we utilize a high-throughput, self-validating fluorescence assay that measures the release of free Coenzyme A (CoASH) using the thio-reactive probe CPM (7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)[2],[5].
Assay Rationale & Quality Control
Why CPM? CPM is non-fluorescent in its native state but emits a strong fluorescent signal (Ex 355 nm / Em 460 nm) upon reacting with the free sulfhydryl (-SH) group of the released CoASH[2].
Why Triton X-100? Adding Triton X-100 to the assay buffer increases the assay window by >10-fold. It selectively enhances DGAT1 specific activity while simultaneously inactivating background acyltransferases present in the microsomal preparation[2].
Self-Validation: The protocol mandates a concurrent CoASH standard curve. This ensures that the relative fluorescence units (RFU) can be mathematically converted into absolute enzymatic velocity, validating the integrity of the CPM probe for every plate read[6],[5].
Step-by-Step Protocol
Step 1: Reagent & Microsome Preparation
Prepare the Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL fatty acid-free BSA, 200 mM sucrose, and 0.1% Triton X-100[3],[2].
Isolate microsomal membranes from insect cells overexpressing N-terminally FLAG-tagged human DGAT1. Dilute to a working concentration of 10 µg protein per well[2].
Step 2: Compound Incubation
Dispense 10 µL of the test compounds (isoxazole vs. oxazole ureas) dissolved in DMSO into a 384-well black microplate. Ensure final DMSO concentration does not exceed 1%.
Add 10 µg of DGAT1 microsomes to the wells. Include a positive control (e.g., T863 inhibitor) and a negative control (no enzyme)[2],[5].
Incubate at room temperature for 15 minutes to allow compound binding.
Step 3: Reaction Initiation
Initiate the enzymatic reaction by adding the substrates: 200 µM 1,2-dioleoyl-sn-glycerol (DOG) and 100 µM oleoyl-CoA[3],[6].
Incubate the microplate in the dark at room temperature for exactly 30 minutes.
Step 4: Termination & Fluorescent Labeling
Terminate the reaction by adding SDS to a final concentration of 0.1%[5].
Add the CPM probe to a final concentration of 50 µM[6].
Concurrently, prepare a CoASH standard curve (0 to 100 µM) in identical buffer conditions[6],[5].
Incubate for 30 minutes at room temperature to allow complete thioether formation.
Step 5: Detection & Analysis
Read the microplate using a fluorescence microplate reader (e.g., Thermo Scientific Varioskan) at Excitation 355 nm and Emission 460 nm[6],[5].
Interpolate the RFU values against the CoASH standard curve to determine the IC₅₀ values of the isoxazole and oxazole analogs.
Fig 2: Step-by-step workflow of the CPM-based fluorescence assay for DGAT1 CoASH release.
References
Jadhav, R. D., Kadam, K. S., Kandre, S., et al. (2012). "Synthesis and Biological Evaluation of Isoxazole, Oxazole, and Oxadiazole Containing Heteroaryl Analogs of Biaryl Ureas as DGAT1 Inhibitors." European Journal of Medicinal Chemistry, 54, 324-342. Available at:[Link]
Zhao, G., et al. (2011). "Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases." Journal of Biological Chemistry, 286(48), 41838–41851. Available at:[Link]
Jin, Y., et al. (2023). "Transmembrane Protein 68 Functions as an MGAT and DGAT Enzyme for Triacylglycerol Biosynthesis." International Journal of Molecular Sciences, 24(3), 2004. Available at:[Link]
Navigating the Labyrinth of Target Engagement: A Guide to Confirming the On-Target Activity of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea
A Senior Application Scientist's Perspective on Target Deconvolution and Validation For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught wi...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on Target Deconvolution and Validation
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical, and often formidable, hurdle is the unambiguous identification of a compound's molecular target and the confirmation of its on-target activity. This guide addresses the specific case of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea, a compound for which the biological target is not widely established in public databases.
Instead of a conventional comparison against known alternatives, this guide provides a strategic roadmap for the essential first step: discovering the target. We will delve into unbiased, proteome-wide methods to deorphanize this molecule, followed by robust, self-validating protocols to confirm target engagement and assess selectivity. This approach ensures a foundation of scientific integrity, empowering researchers to make informed decisions in their discovery pipeline.
Phase 1: Unbiased Target Identification – Casting a Wide Net
When a compound's target is unknown, the initial approach must be broad and unbiased. The goal is to survey the entire proteome or genome to identify interactions or genetic dependencies that reveal the molecule's mechanism of action. Here, we outline two powerful and complementary strategies.
The principle behind thermal shift assays is that the binding of a small molecule can stabilize its target protein, making it more resistant to heat-induced denaturation.[1][2][3] By coupling this principle with quantitative mass spectrometry, we can observe these stability shifts across thousands of proteins simultaneously, providing a global view of the compound's direct and indirect targets.[1][4][5][6]
Figure 1. Workflow for Thermal Proteome Profiling (TPP).
Detailed Protocol: Thermal Proteome Profiling
Cell Culture and Treatment:
Culture a suitable human cell line (e.g., K562) to a sufficient density.
Treat one batch of cells with a predetermined concentration of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea and another with vehicle (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
Heat Challenge:
Harvest and resuspend the cells.
Aliquot the cell suspensions into PCR tubes.
Using a thermal cycler, heat the aliquots for each condition across a temperature gradient (e.g., 10 points from 37°C to 67°C) for 3 minutes, followed by cooling to room temperature.[1]
Lysis and Protein Extraction:
Lyse the cells using freeze-thaw cycles.
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (100,000 x g, 20 min).[1]
Sample Preparation for Mass Spectrometry:
Collect the supernatant (soluble fraction).
Perform a protein assay to determine concentration.
Reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
LC-MS/MS Analysis and Data Interpretation:
Analyze the labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Process the raw data to identify and quantify proteins at each temperature point.
For each identified protein, plot the relative soluble amount against temperature to generate melting curves for both the treated and vehicle control samples.
Calculate the melting temperature (Tm) for each protein under both conditions. A significant shift in Tm in the drug-treated sample indicates a potential interaction.[1][7]
Strategy 2: Genome-Wide CRISPR-Cas9 Screening
CRISPR-based genetic screens offer an orthogonal and powerful approach to target identification.[8][9][10][11] The premise is that if a cell's viability in the presence of a drug is dependent on a specific protein, then knocking out the gene encoding that protein will lead to either resistance or enhanced sensitivity to the drug. By screening a library of guide RNAs that target every gene in the genome, we can identify the genetic perturbations that alter the cellular response to N-ethyl-N'-(5-methyl-3-isoxazolyl)urea.
Figure 3. Workflow for a classic CETSA experiment.
Detailed Protocol: CETSA for Target Validation
Cell Treatment: Treat cells with N-ethyl-N'-(5-methyl-3-isoxazolyl)urea or vehicle as described in the TPP protocol.
Heat Challenge: Heat aliquots of the cell suspensions at a range of temperatures centered around the previously determined Tm of the candidate protein (e.g., 48°C to 68°C in 2°C increments) for 3 minutes. Include an unheated control.
Lysis and Fractionation: Lyse the cells via freeze-thaw cycles and centrifuge to separate the soluble and aggregated fractions.
Western Blot Analysis:
Collect the supernatant.
Analyze equal amounts of protein from each sample by SDS-PAGE.
Transfer proteins to a PVDF membrane and probe with a specific primary antibody against the candidate target protein ("Protein X").
Use a secondary antibody and chemiluminescence to detect the protein bands.
Data Analysis:
Quantify the band intensities for each temperature point.
Normalize the intensities to the unheated control.
Plot the normalized band intensity versus temperature for both the drug-treated and vehicle-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target stabilization and engagement.
Method 2: Kinase Profiling (If Applicable)
Given that a large proportion of small molecule drugs target the kinome, if the identified target is a kinase, it is imperative to assess the compound's selectivity. This is because off-target kinase inhibition is a common source of toxicity. Kinase profiling services offer screening against large panels of kinases to generate a selectivity profile.
Data Presentation: Kinase Selectivity Profile
The results are typically presented as the percent inhibition at a given compound concentration or as IC50/Ki values for a panel of kinases.
Kinase Target
% Inhibition @ 1 µM
IC50 (nM)
Identified Target Kinase X
95%
50
Kinase A
85%
250
Kinase B
45%
>1000
Kinase C
15%
>10,000
Kinase D
5%
>10,000
... (Panel of >400 kinases)
This table illustrates how selectivity data for N-ethyl-N'-(5-methyl-3-isoxazolyl)urea would be presented if its primary target is identified as a kinase.
Phase 3: Objective Comparison with Alternative Compounds
With a validated target in hand, the final step is to benchmark the performance of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea against other known modulators of that same target. The experimental data generated in Phase 2 now serves as the basis for this comparison.
Comparative Data Summary
Parameter
N-ethyl-N'-(5-methyl-3-isoxazolyl)urea
Compound Y (Alternative 1)
Compound Z (Alternative 2)
Target Engagement (CETSA)
Tm Shift (°C)
+5.2 °C
+6.5 °C
+3.1 °C
On-Target Potency
Cellular IC50 (nM)
50
25
150
Selectivity (Kinase Panel)
S-Score (10)
0.08
0.05
0.25
Number of off-targets inhibited >50% @ 1µM
8
4
22
This table provides a template for objectively comparing N-ethyl-N'-(5-methyl-3-isoxazolyl)urea with alternative compounds once its on-target activity has been confirmed and characterized.
Conclusion
Confirming the on-target activity of a novel compound like N-ethyl-N'-(5-methyl-3-isoxazolyl)urea requires a systematic and unbiased approach, especially when the target is unknown. By first employing proteome- and genome-wide screening techniques such as TPP and CRISPR-Cas9 screens, researchers can confidently identify high-probability targets. Subsequent validation with focused methods like CETSA provides definitive evidence of target engagement in a physiologically relevant context. This rigorous, multi-faceted strategy not only illuminates the compound's mechanism of action but also builds a solid foundation for further preclinical development and objective comparison with alternative therapies.
References
Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry.
Ball, K., et al. (2021). An isothermal shift assay for proteome scale drug-target identification.
Di Stefano, M., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(22), 16459.
Chen, Y., et al. (2017). Label-free target identification using in-gel fluorescence difference via thermal stability shift.
Al-Sanea, M. M., et al. (2023). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 18(10), 1109-1122.
Donovan, K. F., et al. (2019). Target Identification of Small Molecules Using Large-Scale CRISPR-Cas Mutagenesis Scanning of Essential Genes. ACS Chemical Biology, 14(3), 414-422.
Wang, J., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1389-1398.
Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2262973.
Bussey, D. R., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife, 12, RP91932.
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. drughunter.com.
Zhang, Y., et al. (2023). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 13(1), 1-17.
Sriraman, P., et al. (2015). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 17(5), 1159-1170.
Eftekhari, P. (2023).
Innovative Targeting Solutions. (2024). A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification.
Wang, J., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1389-1398.
Advanced Comparative Guide: Cross-Validation of Isoxazolyl Urea Kinase Inhibitors
Executive Summary This technical guide provides a rigorous framework for evaluating novel Isoxazolyl Urea compounds, a subclass of type II kinase inhibitors designed to overcome the solubility and selectivity limitations...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous framework for evaluating novel Isoxazolyl Urea compounds, a subclass of type II kinase inhibitors designed to overcome the solubility and selectivity limitations of traditional diaryl ureas (e.g., Sorafenib).
Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.
Objective: To objectively compare the experimental performance of Isoxazolyl Ureas against clinical standards and detail the cross-validation protocols required to confirm their biological activity.
Technical Analysis: Isoxazolyl Ureas vs. Clinical Standards
The urea pharmacophore is central to many kinase inhibitors, functioning as a "hinge binder" or interacting with the conserved Glu/Asp residues in the DFG-out conformation (Type II inhibition). However, traditional diaryl ureas often suffer from poor aqueous solubility and high lipophilicity (CLogP > 5).
The Innovation: Replacing one phenyl ring with an isoxazole moiety introduces a polar heteroaromatic system. This modification typically lowers CLogP, improves hydrogen bonding potential, and maintains the critical DFG-out binding capability.
Comparative Performance Data
The following data synthesizes findings from recent high-impact studies (e.g., Bioorg. Chem. 2021, Front. Pharmacol.) comparing optimized Isoxazolyl Ureas against Sorafenib.
Table 1: Potency and Selectivity Profile
Metric
Isoxazolyl Urea (Lead Candidate)
Sorafenib (Clinical Standard)
Interpretation
Target
VEGFR2 (KDR)
VEGFR2 / RAF / PDGFR
Isoxazolyl variants often retain high VEGFR2 affinity.
Enzymatic IC50
25.7 ± 2.1 nM
28.1 ± 3.5 nM
Comparable: Isoxazole replacement does not compromise the primary binding interaction.
Cellular IC50 (HepG2)
0.69 µM
3.99 µM
Superior: The isoxazole scaffold likely enhances membrane permeability or intracellular accumulation.
Selectivity Index (SI)
> 35 (vs. Normal THLE-2 cells)
~5-10
Enhanced Safety: Reduced cytotoxicity against non-malignant hepatocytes.
Solubility (Aq)
Moderate to High
Low (Requires tosylate salt)
Formulation Advantage: Reduced need for complex delivery vehicles.
Analyst Insight: While enzymatic potency is often similar, the cellular potency of Isoxazolyl Ureas frequently outperforms Sorafenib. This discrepancy suggests that the physicochemical properties (isoxazole polarity) facilitate better cellular uptake than the lipophilic diaryl structure.
Structural & Mechanistic Visualization[1]
To understand the performance difference, we must visualize the structural evolution and the signaling pathway blockade.
This diagram illustrates the transition from the general diaryl urea scaffold to the isoxazolyl modification.
Caption: Comparison of the lipophilic diaryl urea core (Sorafenib) versus the polar isoxazolyl urea core, highlighting the bioisosteric replacement that retains binding while altering physicochemical properties.
Experimental Protocols for Cross-Validation
Reliable characterization requires a Triangulation Approach : validating findings across enzymatic, cellular, and biophysical platforms to rule out false positives (e.g., colloidal aggregators).
To ensure scientific integrity, data must be cross-validated using the following workflow.
Diagram 2: The Cross-Validation Workflow
This flowchart details the decision logic required to validate a "Hit".
Caption: Logical workflow for validating kinase inhibitors. A compound must pass biochemical potency, cellular correlation, and mechanistic proof (Western Blot) to be considered a validated lead.
Mechanistic Context: The VEGFR2 Pathway
Understanding where these compounds act is crucial for interpreting Western Blot data. Isoxazolyl ureas are Type II inhibitors, meaning they lock the kinase in an inactive (DFG-out) state, preventing autophosphorylation and downstream signaling.
Diagram 3: VEGFR2 Signaling Blockade
Caption: The VEGFR2 signaling cascade. Isoxazolyl ureas bind to the VEGFR2 kinase domain, preventing the phosphorylation cascade (RAF-MEK-ERK) essential for tumor angiogenesis.
References
Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors. National Institutes of Health (NIH).
[Link]
Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry / PubMed.
[Link]
Urea-based anticancer agents: Exploring 100-years of research. Frontiers in Pharmacology.
[Link]
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
[Link]
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy.
[Link]
Comparative
Benchmarking the Isoxazolyl-Urea Pharmacophore: N-ethyl-N'-(5-methyl-3-isoxazolyl)urea vs. Sorafenib
Introduction & Mechanistic Rationale In fragment-based drug discovery (FBDD) and lead optimization, benchmarking minimal pharmacophores against established clinical standards is a critical step for validating binding mec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In fragment-based drug discovery (FBDD) and lead optimization, benchmarking minimal pharmacophores against established clinical standards is a critical step for validating binding mechanisms and calculating ligand efficiency. This guide objectively benchmarks N-ethyl-N'-(5-methyl-3-isoxazolyl)urea (hereafter referred to as NEMIU ), a low-molecular-weight building block, against the standard multi-kinase inhibitor Sorafenib .
NEMIU represents the core hydrogen-bonding motif found in highly potent, clinically validated Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors such as Tivozanib (KRN951) [1]. The isoxazolyl-urea moiety acts as a classic "Type II" kinase inhibitor pharmacophore. It binds to the inactive "DFG-out" conformation of the kinase domain, where the urea group forms critical bidentate hydrogen bonds with the catalytic glutamate and the backbone amide of aspartate in the DFG motif [2].
By benchmarking NEMIU against Sorafenib, we can isolate the baseline thermodynamic contribution of the isoxazolyl-urea core from the lipophilic tail interactions present in mature drugs, providing actionable data for rational drug design.
Fig 1: VEGFR2 signaling pathway and Type II kinase inhibition mechanism.
To ensure scientific integrity, every assay in this benchmarking workflow is designed as a self-validating system. We utilize orthogonal techniques—biochemical, biophysical, and phenotypic—to prevent assay-specific artifacts (such as compound aggregation or auto-fluorescence) from skewing the comparative data.
Fig 2: Orthogonal benchmarking workflow for kinase inhibitor evaluation.
Protocol A: TR-FRET Biochemical Kinase Assay
Causality: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescent assays because its ratiometric emission (665nm/615nm) inherently corrects for well-to-well volume variations and eliminates interference from compound auto-fluorescence [3].
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of NEMIU and Sorafenib in 100% DMSO. Self-Validation: A wide concentration range (100 µM to 0.1 nM) ensures a complete sigmoidal dose-response curve, allowing for accurate Hill slope calculation.
Reaction Assembly: Transfer compounds to a 384-well plate. Normalize DMSO to a final concentration of 1% across all wells. Causality: Strict DMSO normalization prevents solvent-induced denaturation of the kinase domain, ruling out false positives.
Pre-Incubation: Add recombinant human VEGFR2 kinase domain and pre-incubate for 30 minutes at room temperature. Causality: Type II inhibitors like the isoxazolyl-ureas are often slow binders; pre-incubation allows the system to reach thermodynamic equilibrium before ATP competition begins.
Initiation & Detection: Initiate the reaction with ATP (at the predetermined
of 10 µM) and biotinylated poly-GT substrate. After 60 minutes, terminate the reaction with EDTA (to chelate ) and add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Sorafenib (positive control). A Z'-factor > 0.6 validates the assay's robustness.
values are highly dependent on ATP concentration. SPR provides condition-independent thermodynamic parameters () and kinetic rates (), which dictate target residence time—a critical predictor of in vivo efficacy [4].
Immobilization: Immobilize His-tagged VEGFR2 onto a CM5 sensor chip via standard amine coupling chemistry until a baseline of ~3000 Response Units (RU) is achieved.
Analyte Injection: Inject NEMIU and Sorafenib at varying concentrations (0.1x to 10x of their estimated
) over the chip at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts.
Measurement: Monitor association for 180 seconds and dissociation for 600 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
, , and .
Protocol C: HUVEC Phenotypic Proliferation Assay
Causality: High biochemical affinity does not guarantee cellular penetration. Human Umbilical Vein Endothelial Cell (HUVEC) proliferation is the gold standard phenotypic assay for anti-angiogenic compounds.
Cell Seeding & Starvation: Seed HUVECs in 96-well plates and starve overnight in low-serum media (0.5% FBS). Causality: Starvation synchronizes the cell cycle and sensitizes the cells to exogenous VEGF stimulation, maximizing the assay window.
Treatment: Treat cells with compounds and stimulate with 50 ng/mL VEGF-A.
Viability Readout: Assess viability at 72 hours using an ATP-quantification luminescence assay. Causality: ATP quantification provides a highly linear, metabolically accurate readout of viable cell number, avoiding the metabolic artifacts common in colorimetric MTS/MTT assays.
Comparative Performance Data
The benchmarking data reveals the expected divergence between a minimal fragment (NEMIU) and an optimized clinical drug (Sorafenib). While Sorafenib demonstrates superior raw potency, NEMIU exhibits exceptional Ligand Efficiency (LE) .
Note: Ligand Efficiency is calculated as
. An LE > 0.3 is generally considered favorable for drug leads.
Table 1: Biochemical and Biophysical Benchmarking (VEGFR2)
Parameter
NEMIU (Fragment)
Sorafenib (Standard)
PubChem CID
Molecular Weight (Da)
169.18
464.8
Heavy Atom Count
12
31
TR-FRET (nM)
12,500
90
SPR (nM)
14,200
45
Dissociation Rate (, )
0.85 (Fast off-rate)
0.001 (Slow off-rate)
Ligand Efficiency (kcal/mol/HA)
0.56
0.31
Table 2: Cellular Efficacy (HUVEC Proliferation)
Parameter
NEMIU (Fragment)
Sorafenib (Standard)
VEGF-induced Proliferation
> 50,000 nM
45 nM
General Cytotoxicity
> 100,000 nM
8,500 nM
Therapeutic Index ()
N/A
188
Discussion & Conclusion
The benchmarking of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea against Sorafenib successfully validates the isoxazolyl-urea moiety as a highly efficient binding pharmacophore for VEGFR2.
Binding Kinetics & Potency: As shown in Table 1, Sorafenib outpaces NEMIU in raw
by over 100-fold. This is mechanistically expected. Sorafenib possesses a bulky trifluoromethyl-phenyl tail that deeply occupies the hydrophobic pocket adjacent to the DFG motif, driving its exceptionally slow off-rate (). NEMIU, lacking this lipophilic extension, exhibits rapid association and dissociation.
Ligand Efficiency (LE): Despite its lower absolute potency, NEMIU achieves a remarkable Ligand Efficiency of 0.56 kcal/mol/HA, significantly outperforming Sorafenib (0.31 kcal/mol/HA). This indicates that the urea-isoxazole core provides a disproportionately high amount of binding energy per atom, validating it as a pristine starting point for FBDD.
Cellular Translation: NEMIU fails to inhibit HUVEC proliferation at pharmacologically relevant concentrations (>50 µM). This is a direct consequence of its low lipophilicity (LogP ~0.5) and rapid target dissociation, which prevent sustained kinase inhibition in a competitive intracellular ATP environment.
Final Verdict: N-ethyl-N'-(5-methyl-3-isoxazolyl)urea is not a standalone inhibitor but a highly validated, ligand-efficient anchor. Researchers looking to develop novel, patent-busting Type II kinase inhibitors should utilize the NEMIU core to secure the critical hinge/DFG hydrogen bonds, while appending lipophilic vectors to the ethyl group to drive target residence time and cellular efficacy.
References
Nakamura, K., et al. "KRN951, a highly potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, has antitumor activities and affects functional vascular properties." Cancer Research, 2006.[Link]
Wilhelm, S. M., et al. "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research, 2004.[Link]
Degorce, F., et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 2009.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1526575, 3-Ethyl-1-(5-methyl-1,2-oxazol-3-yl)urea." PubChem, 2025.[Link]
Comprehensive Laboratory Guide: Safe Handling and Disposal of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists o...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Laboratory Guide: Safe Handling and Disposal of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of specialized chemical intermediates. Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- (CAS: 55807-55-1) is a nitrogen-rich heterocyclic compound utilized in agrochemical research and pharmaceutical synthesis. While its utility as a building block is well-documented, its disposal requires strict adherence to environmental safety protocols to prevent ecological contamination and regulatory non-compliance.
This guide provides a self-validating, step-by-step operational plan for the containment, cleanup, and terminal disposal of this compound, ensuring your laboratory exceeds standard compliance while protecting both personnel and the environment.
Hazard Profile & Physicochemical Properties
Before executing any disposal or spill response, it is critical to understand the material's physical state and hazard classifications. This compound is a crystalline solid at room temperature and presents specific acute toxicological risks .
Property / Classification
Detail
Operational Implication
Chemical Name
Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-
Contains both a urea linkage and an isoxazole ring.
CAS Number
55807-55-1
Unique identifier required for accurate waste manifesting.
Molecular Weight
169.18 g/mol
High nitrogen content (3 N atoms per molecule).
Physical State
Solid
Prone to aerosolization (dust generation) during spills.
GHS Hazard Statements
H302, H315, H319, H335
Harmful if swallowed; causes skin/eye/respiratory irritation.
Mechanistic Insight: The "Why" Behind the Protocol
Why can't we simply dissolve this compound and flush it down the solvent drain, or throw it in the general solid waste?
The chemical architecture of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea dictates its environmental fate. Based on structure-activity relationship (SAR) predictions for substituted ureas, these compounds exhibit low bioaccumulation but can be highly persistent in soil and aquatic environments, resisting rapid aerobic and anaerobic biodegradation . If landfilled, the compound can leach into groundwater, posing long-term ecological risks.
Furthermore, because the molecule contains three nitrogen atoms (mass fraction ~24.8%), incomplete combustion or improper incineration will generate significant quantities of toxic nitrogen oxides (NOx). Therefore, the only scientifically sound and regulatory-compliant disposal method is high-temperature incineration coupled with alkaline gas scrubbing to neutralize the resulting emissions.
Step-by-Step Spill Response Workflow
In the event of an accidental release (e.g., a dropped glass vial), immediate containment is required to prevent respiratory exposure to the irritating dust.
Step 1: Isolate and Equip (0-2 minutes)
Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder through the lab.
Don appropriate PPE: N95 or P100 particulate respirator (to mitigate the H335 respiratory irritation risk), nitrile gloves, and tight-fitting safety goggles.
Step 2: Dry Containment (2-10 minutes)
Causality Check: Do NOT use water initially. Adding water to the solid can create a localized slurry that is harder to recover, increases the risk of dermal contact, and spreads the contamination footprint.
Use an anti-static brush and dustpan to carefully sweep up the bulk solid. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.
Step 3: Chemical Decontamination (10-20 minutes)
Once the bulk solid is removed, wipe the spill area with a disposable pad soaked in a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture residual traces.
Follow with a standard soap-and-water wash to ensure the bench or floor is completely decontaminated.
Step 4: Waste Consolidation
Place all recovered solids, contaminated pads, and PPE into a sealable, high-density polyethylene (HDPE) container for hazardous waste processing.
Proper Disposal Procedures (EPA/RCRA Compliant)
To ensure a self-validating disposal system, every step must be traceable from the laboratory bench to the incineration facility.
Step 1: Segregation and Packaging
Collect the waste in a dedicated "Non-Halogenated Organic Solid Waste" container. Do not mix with strong oxidizers, acids, or halogenated solvents, as the urea and isoxazole moieties can react exothermically.
Use secondary containment (e.g., a larger plastic bin) to prevent leaks if the primary container fails.
Step 2: Labeling and Manifesting
Clearly label the container with the chemical name, CAS number (55807-55-1), and the specific GHS hazard pictograms (Irritant, Harmful).
Log the exact weight of the waste for your facility's RCRA (Resource Conservation and Recovery Act) reporting to ensure regulatory compliance .
Step 3: Terminal Destruction (Incineration)
Contract with a licensed hazardous waste disposal facility.
Critical Requirement: Specify that the waste must undergo high-temperature incineration (>1000°C) . The facility must be equipped with an alkaline scrubber system (e.g., sodium hydroxide spray) to neutralize the NOx gases produced during the thermal cleavage of the isoxazole ring and urea bonds.
Waste Management & Disposal Workflow Diagram
Below is a visual representation of the logical flow for managing this specific chemical waste, ensuring all safety and environmental parameters are met.
Workflow for the segregation, containment, and compliant thermal destruction of isoxazolyl ureas.
References
National Center for Biotechnology Information (PubChem). "3-Ethyl-1-(5-methyl-1,2-oxazol-3-yl)urea | C7H11N3O2 | CID 1526575 - PubChem." NIH, [Link]
U.S. Environmental Protection Agency (EPA). "TSCA Section 5(a)(3) Determination for Premanufacture Notice (PMN) P-19-0006 (Substituted Ureas)." EPA.gov,[Link]
Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.gov,[Link]
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